molecular formula C25H33N3O4S.HCl B1139184 Ntncb hydrochloride CAS No. 191931-56-3

Ntncb hydrochloride

Cat. No.: B1139184
CAS No.: 191931-56-3
M. Wt: 508.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective, non-peptide competitive NPY Y5 antagonist. Ki values are 8.0 and 16032 nM at human recombinant Y5 and Y1 receptors respectively. Potently antagonizes NPY inhibition of forskolin-stimulated cAMP. Displays some affinity for cloned human D2 and α2C receptors (Ki values are 63 and 100 nM respectively).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCQHNDMUNWNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587873
Record name 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486453-65-0
Record name 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ntncb Hydrochloride: A Technical Guide to its Mechanism of Action as a Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ntncb hydrochloride is a potent and selective, non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] This document provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, downstream signaling consequences, and relevant experimental data. The core function of this compound is to block the physiological effects of Neuropeptide Y (NPY) mediated through the Y5 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, most notably the regulation of energy homeostasis and appetite.

Introduction: The NPY System and the Y5 Receptor

The Neuropeptide Y system is a crucial neuromodulatory network in the central and peripheral nervous systems. NPY, a 36-amino acid peptide, exerts its effects through a family of GPCRs, designated Y1 through Y5.[2] Among these, the Y5 receptor is of significant interest as a therapeutic target due to its pronounced role in mediating NPY's potent orexigenic (appetite-stimulating) effects.[3][4] Activation of the Y5 receptor by NPY initiates a cascade of intracellular signaling events that influence cell proliferation, migration, and metabolism.[5] this compound, with its high affinity and selectivity for the Y5 receptor, serves as a valuable pharmacological tool for investigating these pathways and as a potential therapeutic agent for conditions such as obesity.

Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the NPY Y5 receptor. This means that this compound binds to the same site on the Y5 receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating downstream signaling.

Molecular Interaction and Binding Affinity

This compound demonstrates high-affinity binding to the human NPY Y5 receptor. This interaction is reversible and concentration-dependent. The affinity of a compound for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand.

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the key quantitative parameters defining the interaction of this compound and other selective Y5 antagonists with their target receptors.

CompoundParameterReceptorValueReference
This compound KiHuman Y58 nM
This compound KiHuman Y116032 nM
This compound KiHuman D263 nM
This compound KiHuman α2C100 nM
Representative Y5 AntagonistIC50 (Functional Assay)Human Y5210 nM
CGP71683A (Y5 Antagonist)KiY5 Receptor1.3 nM

Downstream Signaling Pathways Modulated by this compound

By blocking NPY-induced activation of the Y5 receptor, this compound effectively inhibits multiple downstream signaling cascades. The NPY Y5 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G-protein complex.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

Upon activation by NPY, the Y5 receptor's associated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This compound prevents this NPY-mediated inhibition, thereby maintaining basal or forskolin-stimulated cAMP levels.

Modulation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The Y5 receptor has been shown to be involved in cell growth and proliferation through the activation of the extracellular signal-regulated kinase (ERK) pathway, which is a part of the MAPK cascade. By antagonizing the Y5 receptor, this compound can prevent NPY-induced phosphorylation and activation of ERK1/2.

Interference with RhoA-Mediated Signaling

Recent studies have implicated the NPY/Y5 receptor axis in the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in cell motility and migration. This compound, by blocking the Y5 receptor, can inhibit NPY-stimulated RhoA activation and subsequent cellular migratory processes.

Visualizations

Signaling Pathway of the NPY Y5 Receptor and Point of Inhibition by this compound

NPY_Y5_Signaling cluster_membrane Plasma Membrane Y5R NPY Y5 Receptor G_protein Gi Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Activates RhoA RhoA Activation G_protein->RhoA Activates cAMP cAMP AC->cAMP converts NPY NPY (Agonist) NPY->Y5R Activates Ntncb Ntncb HCl (Antagonist) Ntncb->Y5R Blocks ATP ATP Proliferation Cell Proliferation & Migration cAMP->Proliferation Regulates ERK->Proliferation RhoA->Proliferation

Caption: NPY Y5 Receptor Signaling and Ntncb HCl Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Peptide YY) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • To determine non-specific binding, add a high concentration of unlabeled NPY to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Y5-Receptor Expressing) start->prep setup Set up 96-well Plate: - Radioligand (e.g., ¹²⁵I-PYY) - Ntncb HCl (Varying Conc.) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Analyze Data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To determine the functional antagonist activity of this compound by measuring its ability to block NPY-mediated inhibition of cAMP production.

Methodology:

  • Cell Culture and Plating:

    • Plate cells expressing the NPY Y5 receptor in a 96-well plate and grow to near confluence.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Add a constant concentration of NPY (an agonist, typically at its EC80 concentration) to all wells except the basal and forskolin-only controls.

    • Add a constant concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the instructions of a commercial cAMP assay kit.

    • Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Perform a non-linear regression analysis to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the NPY-induced inhibition of cAMP accumulation.

Conclusion

This compound is a high-affinity, selective NPY Y5 receptor antagonist. Its mechanism of action involves the competitive blockade of NPY binding to the Y5 receptor, leading to the inhibition of downstream signaling pathways, including the Gi-mediated reduction of cAMP and the activation of the ERK and RhoA pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other NPY Y5 receptor modulators for therapeutic applications.

References

The Role of Nitisinone (NTBC) in the Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, also known as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), is a potent, competitive, and reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This technical guide provides an in-depth overview of the mechanism of action of Nitisinone, detailed experimental protocols for assessing its inhibitory activity, and a summary of key quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant enzyme-inhibitor interaction.

Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[3] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA), the second step in the tyrosine degradation pathway.[3] In plants, HPPD is also essential for the biosynthesis of plastoquinone and tocopherols.[1]

Deficiencies in the enzymes of the tyrosine catabolism pathway can lead to severe metabolic disorders in humans. For instance, a deficiency in fumarylacetoacetate hydrolase, an enzyme downstream of HPPD, results in hereditary tyrosinemia type 1 (HT-1). This condition leads to the accumulation of toxic metabolites, causing severe liver and kidney damage. Alkaptonuria is another genetic disorder resulting from a deficiency of the enzyme homogentisate 1,2-dioxygenase, which is responsible for the breakdown of HGA.

Nitisinone (NTBC): A Potent Inhibitor of HPPD

Nitisinone was initially developed as an herbicide due to its ability to inhibit HPPD in plants. Its therapeutic potential for HT-1 was discovered during toxicology studies. By inhibiting HPPD, Nitisinone prevents the formation of downstream toxic metabolites in individuals with HT-1, making it a life-saving treatment. It is also used to manage alkaptonuria by reducing the production of HGA.

Mechanism of Action

Nitisinone acts as a competitive inhibitor of HPPD, meaning it competes with the natural substrate, 4-hydroxyphenylpyruvate, for binding to the active site of the enzyme. The inhibition is reversible, indicating that Nitisinone does not form a permanent covalent bond with the enzyme.

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by Nitisinone.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate Nitisinone Nitisinone (NTBC) Nitisinone->HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase Toxic_Metabolites Toxic Metabolites (in Tyrosinemia Type 1) Fumarylacetoacetate->Toxic_Metabolites

Tyrosine catabolism pathway and Nitisinone's point of inhibition.

Quantitative Data on HPPD Inhibition by Nitisinone

The inhibitory potency of Nitisinone and its analogs against HPPD has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

CompoundEnzyme SourceIC50 (nM)Ki (nM)Reference
Nitisinone (NTBC)Rat Liver~40-
Nitisinone (NTBC)-173-
Nitisinone (NTBC)Human244 ± 71-
Tembotrione-152-
Mesotrione---
SulcotrioneHuman187 ± 37-
Compound 6 (analog)Rat Liver~36.4-
Compounds 3h and 3u (analogs)Human-~10

Experimental Protocols

The following sections provide detailed methodologies for the expression and purification of HPPD, as well as for conducting enzyme inhibition assays.

Expression and Purification of Recombinant Human HPPD

This protocol describes the expression of human HPPD in E. coli and its subsequent purification.

Materials:

  • E. coli cells (e.g., BL21(DE3) strain)

  • Expression vector containing the human HPPD gene

  • Luria-Bertani (LB) broth

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Fe(II)SO4

  • Lysis buffer (50 mM Tris-HCl, pH 7.5)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells.

  • Culture Growth: Inoculate a starter culture of LB broth with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.

  • Induction: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and Fe(II)SO4 to a final concentration of 1 mM. Incubate at 16°C for 16 hours with shaking.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer.

    • Elute the His-tagged HPPD with elution buffer.

    • Perform dialysis to exchange the buffer.

  • Purity Analysis: Assess the purity of the purified HPPD using SDS-PAGE.

The following diagram outlines the workflow for HPPD expression and purification.

HPPD_Purification_Workflow Transformation Transformation of E. coli Culture_Growth Overnight Culture Growth Transformation->Culture_Growth Induction Induction with IPTG and Fe(II)SO4 Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis (Sonication) Cell_Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Wash Washing Affinity_Chromatography->Wash Elution Elution Wash->Elution Dialysis Dialysis Elution->Dialysis Purity_Analysis SDS-PAGE Analysis Dialysis->Purity_Analysis

Workflow for the expression and purification of recombinant HPPD.
Spectrophotometric HPPD Inhibition Assay

This assay measures HPPD activity by monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP).

Materials:

  • Purified HPPD enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Nitisinone (NTBC) or other inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of Nitisinone (or other inhibitors) to the appropriate wells.

    • Add the purified HPPD enzyme to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C).

  • Initiation of Reaction: Start the reaction by adding the HPP substrate solution to all wells.

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 318 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Oxygen Consumption-Based HPPD Inhibition Assay

This assay measures HPPD activity by monitoring the consumption of oxygen during the enzymatic reaction.

Materials:

  • Purified HPPD enzyme

  • Reaction buffer

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Nitisinone (NTBC) or other inhibitors

  • Oxygen electrode or sensor

Procedure:

  • Reaction Setup:

    • Add the reaction buffer to the reaction vessel of the oxygen electrode system.

    • Add the purified HPPD enzyme.

    • Add varying concentrations of Nitisinone (or other inhibitors).

    • Equilibrate the system to the desired temperature (e.g., 30°C).

  • Initiation of Reaction: Start the reaction by injecting the HPP substrate solution into the vessel.

  • Measurement: Record the decrease in oxygen concentration over time.

  • Data Analysis:

    • Calculate the rate of oxygen consumption from the slope of the linear portion of the oxygen concentration vs. time trace.

    • Determine the percent inhibition and IC50 values as described in the spectrophotometric assay.

The following diagram illustrates the general workflow for an HPPD inhibition assay.

HPPD_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Reaction_Setup Set up Reaction in Microplate/Vessel Prepare_Reagents->Reaction_Setup Add_Inhibitor Add Varying Concentrations of Inhibitor Reaction_Setup->Add_Inhibitor Add_Enzyme Add HPPD Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubation Pre-incubate at Controlled Temperature Add_Enzyme->Pre_Incubation Initiate_Reaction Initiate Reaction with Substrate (HPP) Pre_Incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Absorbance or O2 Consumption) Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis (Calculate Rates, % Inhibition, IC50) Monitor_Reaction->Data_Analysis

General workflow for an HPPD inhibition assay.
Determination of the Inhibition Constant (Ki)

For a competitive inhibitor like Nitisinone, the inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

To determine Ki, it is necessary to first determine the Km of HPPD for its substrate, HPP, under the specific assay conditions. This is typically done by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

Nitisinone is a well-characterized and highly effective inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Its competitive and reversible mechanism of action provides a crucial therapeutic intervention for hereditary tyrosinemia type 1 and a management strategy for alkaptonuria. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the inhibition of HPPD for therapeutic and other applications.

References

Ntncb Hydrochloride: A Technical Overview of a Potent Neuropeptide Y Y5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ntncb hydrochloride is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of energy homeostasis and appetite. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. While detailed proprietary experimental protocols from its initial development are not publicly available, this document synthesizes the existing scientific information, including its mechanism of action, physicochemical properties, and the general experimental frameworks used for its characterization. All quantitative data from publicly accessible sources have been summarized, and conceptual diagrams illustrating its mechanism and discovery workflow are provided.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems. It is a potent orexigenic peptide, stimulating food intake and decreasing energy expenditure through its interaction with a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6. The Y5 receptor subtype, in particular, has been a focal point for the development of anti-obesity therapeutics due to its significant role in mediating the feeding response to NPY.

This compound emerged from research efforts to identify small molecule antagonists of the NPY Y5 receptor with therapeutic potential for the management of obesity and related metabolic disorders. Its discovery was a part of a broader investigation into sulfonamide-based compounds as a novel class of NPY Y5 receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochlorideInternal Database
Molecular Formula C₂₅H₃₄ClN₃O₄SInternal Database
Molecular Weight 508.07 g/mol Internal Database
CAS Number 191931-56-3Internal Database

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the human NPY Y5 receptor. The available quantitative data on its receptor binding and functional activity are summarized in Table 2.

ParameterValueSpecies/ReceptorAssay TypeSource
Ki 8.0 nMHuman Y5Radioligand Binding Assay[1][2]
Ki 16032 nMHuman Y1Radioligand Binding Assay[1]
Ki 63 nMHuman D2Radioligand Binding Assay[1]
Ki 100 nMHuman α2CRadioligand Binding Assay[1]
Functional Activity Potent antagonist of NPY inhibition of forskolin-stimulated cAMPNot SpecifiedcAMP Assay

Mechanism of Action

This compound acts as a competitive antagonist at the NPY Y5 receptor. In the hypothalamus, NPY released from arcuate nucleus neurons normally binds to Y5 receptors on anorexigenic pro-opiomelanocortin (POMC) neurons and orexigenic NPY/Agouti-related peptide (AgRP) neurons. This binding inhibits the activity of POMC neurons and stimulates NPY/AgRP neurons, leading to an overall increase in food intake and a decrease in energy expenditure. By blocking the binding of NPY to the Y5 receptor, this compound is hypothesized to disinhibit POMC neurons and reduce the stimulatory effect on NPY/AgRP neurons, thereby promoting satiety and reducing appetite.

NPY_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds AC Adenylate Cyclase Y5R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Appetite Regulation) CREB->Gene Regulates Ntncb This compound Ntncb->Y5R Blocks

Figure 1: Simplified signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.

Discovery and Development Workflow

The discovery of this compound likely followed a standard drug discovery and development pipeline for small molecule therapeutics. This process would have commenced with target identification and validation, followed by high-throughput screening (HTS) to identify initial hit compounds. Subsequent lead optimization through medicinal chemistry efforts would have focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound as a candidate for further preclinical development.

Drug_Discovery_Workflow Target_ID Target Identification (NPY Y5 Receptor) Assay_Dev Assay Development (Binding & Functional) Target_ID->Assay_Dev HTS High-Throughput Screening Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Candidate Candidate Selection (this compound) Lead_Opt->Candidate Preclinical Preclinical Development (In vitro & In vivo) Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: Conceptual workflow for the discovery and development of a small molecule drug like this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and pharmacological characterization of this compound are not available in the public domain. However, based on standard methodologies in the field, the following are generalized protocols that are likely representative of the techniques used.

General Synthesis Scheme

The synthesis of this compound, a sulfonamide derivative, would likely involve the coupling of a sulfonyl chloride with a primary or secondary amine. A plausible, though not definitively confirmed, retrosynthetic analysis suggests the key steps would involve the formation of the sulfonamide bond and the reductive amination to introduce the tetrahydronaphthalenylmethyl group.

Synthesis_Scheme A 2-Nitrobenzenesulfonyl chloride C Intermediate Sulfonamide A->C B trans-4-(Aminomethyl)cyclohexylmethylamine B->C E Ntncb (free base) C->E D 1,2,3,4-Tetrahydro-2-naphthaldehyde D->E Reductive Amination F This compound E->F HCl

Figure 3: A plausible, generalized synthetic scheme for this compound.

Note: This is a generalized representation. The actual synthesis may involve protecting groups and multiple steps with specific reagents and reaction conditions that are not publicly disclosed.

Radioligand Binding Assay (General Protocol)

This assay would be used to determine the binding affinity (Ki) of this compound for the NPY Y5 receptor and other receptors to assess selectivity.

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a radiolabeled ligand for the Y5 receptor (e.g., ¹²⁵I-PYY), and varying concentrations of this compound.

    • For non-specific binding determination, include a high concentration of a non-radiolabeled NPY agonist in separate wells.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (General Protocol)

This assay would be used to determine the functional antagonist activity of this compound at the NPY Y5 receptor.

  • Cell Culture:

    • Culture a cell line stably expressing the human NPY Y5 receptor.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylate cyclase activator) in the presence and absence of an NPY Y5 receptor agonist.

    • Incubate for a specific time to allow for cAMP production.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • The NPY agonist will inhibit forskolin-stimulated cAMP production.

    • Plot the cAMP levels against the concentration of this compound in the presence of the NPY agonist.

    • Determine the IC₅₀ value for the reversal of the NPY-mediated inhibition of cAMP production. This will demonstrate the antagonistic activity of this compound.

Preclinical and Clinical Development Status

There is a notable lack of publicly available information regarding the in vivo preclinical studies (e.g., in animal models of obesity) or any clinical development of this compound. While the NPY Y5 receptor remains an attractive target for anti-obesity drugs, the progression of this specific compound through the development pipeline is not documented in the public domain.

Conclusion

This compound is a well-characterized in vitro tool compound that exhibits high potency and selectivity for the NPY Y5 receptor. Its discovery has contributed to the understanding of the structure-activity relationships of sulfonamide-based NPY Y5 antagonists. However, the absence of publicly available in vivo efficacy, pharmacokinetic, and safety data, as well as a lack of information on its clinical development, limits a full assessment of its therapeutic potential. Further research and disclosure of data would be necessary to elucidate the full developmental history and future prospects of this compound.

References

Ntncb Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ntncb hydrochloride is a potent and selective non-peptidic antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis, food intake, and other physiological processes. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development. The document details the compound's physicochemical characteristics, its interaction with the NPY Y5 receptor, and the subsequent intracellular signaling cascades. Experimental protocols for the characterization of this compound are also provided.

Chemical Properties and Data

This compound, with the chemical name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride, is a well-characterized molecule with specific physicochemical properties. A summary of its key chemical data is presented in Table 1.

PropertyValueReference
Chemical Name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride[1]
CAS Number 191931-56-3[2]
Molecular Formula C25H33N3O4S.HCl[1]
Molecular Weight 508.07 g/mol [1]
Purity ≥98% (by HPLC)[1]
Appearance Solid
Storage Recommended storage at -20°C

Synthesis of this compound

A generalized workflow for the synthesis of such a molecule is depicted below. This proposed pathway is for illustrative purposes and would require optimization and experimental validation.

G cluster_0 Proposed Synthesis Workflow for this compound A Starting Material A: trans-4-(aminomethyl)cyclohexanemethanol C Intermediate 1: N-((trans-4-(hydroxymethyl)cyclohexyl)methyl)-2-nitrobenzenesulfonamide A->C Sulfonylation B Starting Material B: 2-Nitrobenzenesulfonyl chloride B->C E Intermediate 2: (trans-4-(((2-nitro-N-((trans-4-(hydroxymethyl)cyclohexyl)methyl)phenyl)sulfonamido)methyl)cyclohexyl)methanol C->E Reductive Amination (Intermediate Formation) D Starting Material C: 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine D->E F Intermediate 3: Mesylated or Tosylated Intermediate E->F Activation of Hydroxyl Group G Ntncb (free base) F->G Nucleophilic Substitution H This compound G->H Salt Formation with HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Key Proposed Experiments:

  • Sulfonylation: The initial step would likely involve the reaction of a commercially available starting material, such as trans-4-(aminomethyl)cyclohexanemethanol, with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reductive Amination: The subsequent coupling with 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine could be achieved through a reductive amination protocol. This would involve the formation of an imine intermediate followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Activation and Substitution: The primary alcohol on the cyclohexyl ring would likely be activated, for example, by conversion to a mesylate or tosylate, to facilitate a subsequent nucleophilic substitution to link the two main fragments of the molecule.

  • Final Salt Formation: The final free base of Ntncb would be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as diethyl ether or a mixture of methanol and ether, leading to the precipitation of the desired product.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by acting as a selective and competitive antagonist at the Neuropeptide Y Y5 receptor. The binding of this compound to the Y5 receptor blocks the downstream signaling typically initiated by the endogenous ligand, Neuropeptide Y.

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Inhibition of this receptor by this compound modulates several intracellular signaling pathways.

G cluster_0 NPY Y5 Receptor Signaling Pathway and Antagonism by this compound cluster_1 Intracellular Signaling NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds and Activates Gi Gi/o Protein Y5R->Gi Activates ERK ERK1/2 Activation Y5R->ERK Promotes RhoA RhoA Activation Y5R->RhoA Promotes Ntncb This compound Ntncb->Y5R Binds and Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Increased Food Intake) PKA->Physiological_Effects ERK->Physiological_Effects RhoA->Physiological_Effects

Caption: NPY Y5 receptor signaling and the inhibitory action of this compound.

Activation of the Y5 receptor by NPY has been shown to:

  • Inhibit Adenylate Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activate the Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, it promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

  • Activate the RhoA Signaling Pathway: This pathway is involved in cytoskeleton remodeling and cell motility.

By blocking the NPY Y5 receptor, this compound prevents these downstream signaling events, thereby antagonizing the physiological effects of NPY, such as increased food intake.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the NPY Y5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor.

  • Radioligand: [¹²⁵I]-PYY or another suitable Y5-selective radioligand.

  • This compound.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the different concentrations of this compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled NPY Y5 agonist.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Workflow for Ki Determination via Radioligand Binding Assay A Prepare Reagents: - Cell Membranes (Y5R) - Radioligand ([¹²⁵I]-PYY) - Ntncb HCl (serial dilutions) B Set up 96-well Plate: - Add Assay Buffer - Add Radioligand - Add Ntncb HCl A->B C Initiate Binding: Add Cell Membranes B->C D Incubate: (e.g., 90-120 min at RT) C->D E Terminate & Filter: Rapid filtration through GF/C plate D->E F Wash Filters: (e.g., 3x with ice-cold Wash Buffer) E->F G Dry Filters & Add Scintillant F->G H Quantify Radioactivity: Scintillation Counting G->H I Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) H->I

Caption: Experimental workflow for determining the Ki of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs, for instance, around 254 nm.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • The spectra should be consistent with the chemical structure of this compound, showing the characteristic signals for the aromatic, cyclohexyl, and tetrahydronaphthalenyl protons and carbons.

  • 2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of the molecule.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the NPY Y5 receptor. Its high selectivity and potency make it a suitable compound for in vitro and in vivo investigations into the physiological and pathological processes modulated by this receptor. This guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action to aid researchers in their scientific endeavors. While a specific, published synthesis protocol is not available, the proposed synthetic route offers a logical approach for its preparation. The provided experimental protocols for characterization and activity assessment will be instrumental for its application in research settings.

References

Nitisinone (NTBC) Hydrochloride and its Profound Impact on Tyrosine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione (NTBC), is a potent pharmaceutical agent that has revolutionized the management of hereditary tyrosinemia type 1 (HT-1).[1][2] HT-1 is a rare autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[3][4] This deficiency leads to the accumulation of toxic metabolites, causing severe liver and kidney damage, and a high risk of developing hepatocellular carcinoma.[3] This technical guide provides an in-depth overview of NTBC hydrochloride, its mechanism of action, its effects on tyrosine metabolism, and the key experimental methodologies used to evaluate its efficacy.

Mechanism of Action of Nitisinone (NTBC) Hydrochloride

Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is the second enzyme in the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. By inhibiting HPPD, nitisinone effectively blocks the tyrosine degradation pathway at an early stage. This upstream blockade prevents the formation of downstream toxic metabolites, namely maleylacetoacetate and fumarylacetoacetate, which are the precursors of the highly toxic succinylacetone. It is the accumulation of succinylacetone that is responsible for the severe liver and kidney toxicity observed in HT-1.

The inhibition of HPPD by nitisinone is reversible and time-dependent. Studies on rat liver cytosol extracts have shown a very slow dissociation of the NTBC-enzyme complex, contributing to its sustained therapeutic effect.

Biochemical Effects on Tyrosine Metabolism

The primary and intended biochemical consequence of NTBC administration is a significant reduction in the production and accumulation of succinylacetone. This is the key therapeutic goal in the management of HT-1. The efficacy of NTBC treatment is primarily monitored by measuring the concentration of succinylacetone in blood or urine, with the aim of maintaining it at undetectable levels.

A secondary, and expected, consequence of HPPD inhibition is the accumulation of the amino acid tyrosine in the blood (hypertyrosinemia). This is because the normal metabolic pathway for tyrosine degradation is blocked. To mitigate the potential adverse effects of elevated tyrosine levels, such as corneal opacities and skin lesions, patients treated with nitisinone must adhere to a strict diet restricted in tyrosine and its precursor, phenylalanine.

Quantitative Data on Nitisinone (NTBC) Hydrochloride

The following tables summarize key quantitative data related to the pharmacokinetics, dosage, and therapeutic monitoring of nitisinone.

Table 1: Pharmacokinetic Properties of Nitisinone

ParameterValueReference
Half-life Approximately 54 hours in healthy adults
Plasma Protein Binding >95%
Time to Maximum Plasma Concentration (Capsule) 3 hours
Time to Maximum Plasma Concentration (Liquid) 15 minutes

Table 2: Recommended Dosage and Therapeutic Monitoring

ParameterRecommended Value/RangeReference
Initial Recommended Dose 0.5 mg/kg twice daily
Maximum Approved Oral Dosage 2 mg/kg twice daily
Target Plasma NTBC Concentration Varies, often cited as 40-60 µmol/L
Target Blood Spot NTBC Concentration >44.3 µmol/L for undetectable succinylacetone
Target Succinylacetone Level (Blood/Urine) Undetectable or <1 µmol/L

Experimental Protocols

Quantification of Nitisinone (NTBC) and Succinylacetone in Blood Samples

A common and robust method for the simultaneous quantification of NTBC and succinylacetone in blood samples is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation (Dried Blood Spots - DBS):

    • A 3.2 mm diameter disc is punched from the dried blood spot filter paper.

    • The disc is placed in a well of a microplate.

    • An extraction solution of methanol containing a known concentration of an internal standard (e.g., mesotrione for NTBC) is added.

    • The plate is agitated to ensure efficient extraction of the analytes.

    • The supernatant is then transferred for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of solvents like methanol and water with additives like formic acid is used to separate NTBC, succinylacetone, and the internal standard.

    • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analytes are detected using Multiple Reaction Monitoring (MRM).

      • MRM Transitions for NTBC: Parent ion (m/z) 330.05 → Daughter ions (m/z) 217.95 and 125.95.

      • MRM Transitions for Internal Standard (Mesotrione): Parent ion (m/z) 340.05 → Daughter ions (m/z) 227.95 and 103.95.

    • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.

Clinical Efficacy Study Protocol: An Exemplar

The following outlines a typical protocol for a clinical study evaluating the efficacy of nitisinone in patients with Hereditary Tyrosinemia Type 1.

  • Study Design: An open-label, single-arm study comparing the outcomes of patients treated with nitisinone and dietary restriction to historical controls who received dietary restriction alone.

  • Patient Population: Patients with a confirmed diagnosis of HT-1, based on clinical presentation, biochemical markers (elevated succinylacetone in urine and/or blood), and/or genetic testing.

  • Intervention:

    • Oral administration of nitisinone, with the dose titrated based on body weight and biochemical response (urine and plasma succinylacetone levels).

    • Concurrent implementation of a diet restricted in phenylalanine and tyrosine.

  • Primary Efficacy Endpoints:

    • Survival probability at specific time points (e.g., 2 and 4 years).

    • Prevention of liver failure.

    • Reduction in the need for liver transplantation.

  • Biochemical Monitoring:

    • Regular monitoring of plasma and/or urine succinylacetone concentrations.

    • Monitoring of plasma tyrosine and phenylalanine levels.

    • Assessment of liver function tests (e.g., ALT, AST, bilirubin, albumin) and alpha-fetoprotein (a marker for hepatocellular carcinoma).

  • Safety Assessments: Monitoring for adverse events, with a particular focus on those potentially related to hypertyrosinemia (e.g., ophthalmological examinations).

Visualizations

Signaling Pathways and Experimental Workflows

Tyrosine_Metabolism_and_NTBC_Action cluster_inhibition cluster_deficiency Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisic Acid HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAAI Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate FAH Succinylacetone Succinylacetone (Toxic Metabolite) FAA->Succinylacetone NTBC Nitisinone (NTBC) Hydrochloride HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) NTBC->HPPD FAH Fumarylacetoacetate Hydrolase (FAH) Deficiency Deficient in Tyrosinemia Type 1 Inhibition Inhibition

Caption: Tyrosine metabolism pathway and the inhibitory action of NTBC.

Experimental_Workflow_NTBC_Monitoring start Patient with Hereditary Tyrosinemia Type 1 collection Dried Blood Spot (DBS) Sample Collection start->collection extraction Analyte Extraction (Methanol + Internal Standard) collection->extraction analysis UPLC-MS/MS Analysis extraction->analysis quantification Quantification of NTBC & Succinylacetone analysis->quantification decision Dosage Adjustment Based on Results quantification->decision decision->start Continue Monitoring end Therapeutic Goal: Undetectable Succinylacetone decision->end Optimal Dose Achieved

References

Preclinical Research Landscape of Nitisinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Initially investigated as a herbicide, its unique mechanism of action on the tyrosine catabolism pathway led to its successful development as a therapeutic agent for the rare genetic disorder, hereditary tyrosinemia type 1 (HT-1). This technical guide provides a comprehensive overview of the preclinical research on nitisinone, focusing on its mechanism of action, in vitro and in vivo efficacy, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Nitisinone's primary pharmacological activity is the competitive and reversible inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the catabolism of tyrosine, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate. In hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, fumarylacetoacetate and its precursor, maleylacetoacetate, which cause severe liver and kidney damage.

By inhibiting HPPD, nitisinone effectively blocks the tyrosine degradation pathway at an upstream step, thereby preventing the formation and accumulation of these toxic metabolites.[1] This mechanism of action is the basis for its therapeutic efficacy in managing HT-1.

Signaling Pathway: Tyrosine Catabolism

The following diagram illustrates the tyrosine catabolism pathway and the site of action of nitisinone.

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisate HPPA->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase (FAH) (Deficient in HT-1) Nitisinone Nitisinone Nitisinone->HPPA Inhibits HPPD

Figure 1: Tyrosine Catabolism Pathway and Nitisinone's Site of Action.

In Vitro Studies

Enzyme Inhibition Assays

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

The inhibitory activity of nitisinone against HPPD has been quantified in various in vitro systems. These assays are crucial for determining the potency of the compound.

Table 1: In Vitro Inhibition of HPPD by Nitisinone

Enzyme SourceAssay MethodIC50Reference
Rodent Hepatic HPPDNot Specified~40 nM[2]
Purified Human HPPDNot Specified5 nM[3]

Experimental Protocol: HPPD Enzyme Activity Assay (Oxygen Consumption Method)

This protocol outlines a common method for determining HPPD inhibitory activity by measuring oxygen consumption.

HPPD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare Rat Liver Cytosol (HPPD source) Mix_Components Combine Buffer, Ascorbic Acid, HPPD, and Nitisinone in Oxygen Sensor Tube Prep_Enzyme->Mix_Components Prep_Inhibitor Prepare Nitisinone Serial Dilutions Prep_Inhibitor->Mix_Components Prep_Substrate Prepare Substrate (4-Hydroxyphenylpyruvate) Initiate Initiate Reaction with Substrate Addition Prep_Substrate->Initiate Equilibrate Equilibrate at 37°C Mix_Components->Equilibrate Equilibrate->Initiate Monitor_O2 Monitor Oxygen Consumption Initiate->Monitor_O2 Calculate_IC50 Calculate % Inhibition and Determine IC50 Monitor_O2->Calculate_IC50

Figure 2: Experimental Workflow for HPPD Inhibition Assay.

Cytochrome P450 (CYP) Inhibition

Nitisinone has been evaluated for its potential to inhibit various cytochrome P450 enzymes, which is a critical step in assessing potential drug-drug interactions.

Table 2: In Vitro Inhibition of Human CYP Enzymes by Nitisinone

EnzymeSubstrateIC50Reference
CYP2C9Diclofenac46 µM[2]

Experimental Protocol: CYP2C9 Inhibition Assay (Diclofenac 4'-Hydroxylation)

This protocol describes a typical in vitro assay to determine the inhibitory potential of nitisinone on CYP2C9 activity using human liver microsomes.

  • Preparation of Reagents:

    • Human Liver Microsomes (HLM) are thawed on ice.

    • A stock solution of nitisinone is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

    • The CYP2C9 substrate, diclofenac, is prepared in an appropriate buffer.

    • NADPH regenerating system is prepared.

  • Incubation:

    • HLM, buffer, and nitisinone (or vehicle control) are pre-incubated at 37°C.

    • The reaction is initiated by adding diclofenac and the NADPH regenerating system.

    • The reaction is allowed to proceed for a specified time and then terminated by adding a quenching solution (e.g., acetonitrile).

  • Analysis:

    • The samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of the metabolite, 4'-hydroxydiclofenac.

  • Data Analysis:

    • The rate of metabolite formation is calculated for each nitisinone concentration.

    • The percentage of inhibition is determined relative to the vehicle control.

    • The IC50 value is calculated by fitting the data to a suitable dose-response model.

In Vivo Studies

Efficacy in Animal Models of Hereditary Tyrosinemia Type 1

The efficacy of nitisinone has been demonstrated in various animal models of HT-1, primarily in fumarylacetoacetate hydrolase (FAH) knockout mice. These studies have been instrumental in establishing the therapeutic potential of nitisinone.

Table 3: Summary of In Vivo Efficacy of Nitisinone in FAH Knockout Mice

Animal ModelDosing RegimenKey FindingsReference
FAH knockout miceUp to 6 mg/kg/day for >2 yearsImproved the poor condition of the animals; no indications of treatment-related tumors.
FAH-deficient miceNot specifiedReduces urinary succinylacetone levels and reverses the lethal nature of the FAH mutation.

Experimental Workflow: In Vivo Efficacy Study in a Tyrosinemia Mouse Model

The following diagram outlines the typical workflow for evaluating the efficacy of a drug candidate in an animal model of a metabolic disease like HT-1.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Model Generate/Obtain FAH Knockout Mice Grouping Randomize Mice into Treatment and Control Groups Animal_Model->Grouping Dosing Administer Nitisinone (or vehicle) via specified route and schedule Grouping->Dosing Monitoring Monitor Animal Health, Body Weight, and Clinical Signs Dosing->Monitoring Sample_Collection Collect Blood and Urine Samples for Biomarker Analysis Monitoring->Sample_Collection Tissue_Harvest Harvest Liver and Kidney for Histopathology Monitoring->Tissue_Harvest Data_Analysis Analyze Survival Data, Biochemical Markers, and Histological Changes Sample_Collection->Data_Analysis Tissue_Harvest->Data_Analysis

Figure 3: General Workflow for Preclinical Efficacy Testing in a Disease Model.
Preclinical Toxicology

Toxicology studies are essential for identifying potential adverse effects and establishing a safe dose range for clinical trials. Nitisinone has undergone a range of toxicological assessments in various animal species.

Table 4: Summary of Preclinical Toxicology Findings for Nitisinone

SpeciesStudy TypeDosingKey FindingsReference
RatsRepeat-doseNot specifiedThe main target organ was the eye, with corneal lesions likely resulting from tyrosine accumulation.
MiceReproductive and Developmental5, 50, 250 mg/kg/day (oral)Embryo-fetal toxicity, including incomplete skeletal ossification.
RabbitsReproductive and Developmental5, 12, 25 mg/kg/day (oral)Embryo-fetal toxicity, including incomplete skeletal ossification.

Experimental Protocol: General Rodent Repeat-Dose Toxicity Study

This protocol provides a general framework for conducting a repeat-dose toxicity study in rodents, a common requirement for preclinical safety assessment.

  • Animal Selection and Acclimation:

    • Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).

    • Acclimate the animals to the laboratory conditions.

  • Dose Formulation and Administration:

    • Prepare stable formulations of nitisinone at various concentrations in a suitable vehicle.

    • Administer the test substance to different dose groups (typically low, mid, and high dose) and a control group (vehicle only) daily for a specified duration (e.g., 28 or 90 days). The route of administration should be relevant to the intended clinical use (e.g., oral gavage).

  • In-life Observations:

    • Conduct daily clinical observations for signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Measure body weight and food consumption regularly.

    • Perform detailed clinical examinations at specified intervals.

  • Clinical Pathology:

    • Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

    • Collect urine samples for urinalysis.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Record the weights of major organs.

    • Collect a comprehensive set of tissues and preserve them for histopathological examination.

  • Histopathology:

    • Process the preserved tissues, prepare slides, and have them examined by a veterinary pathologist.

Conclusion

The preclinical research on nitisinone has robustly established its mechanism of action as a potent inhibitor of HPPD and demonstrated its efficacy in animal models of hereditary tyrosinemia type 1. The toxicological profile has been characterized, with the primary adverse effect being ocular toxicity related to elevated tyrosine levels. The data gathered from these in vitro and in vivo studies provided the essential foundation for the successful clinical development and approval of nitisinone as a life-saving therapy for patients with HT-1. This technical guide summarizes the key preclinical findings and methodologies, offering a valuable resource for the scientific community.

References

The Therapeutic Potential of Nitisinone in Tyrosinemia Type 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Tyrosinemia Type 1 (HT-1) is a rare and severe autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This deficiency leads to the accumulation of toxic metabolites, primarily succinylacetone (SA), causing severe liver and kidney damage, and a high risk of developing hepatocellular carcinoma (HCC).[1][2] Historically, HT-1 was often fatal in early childhood.[1] The advent of nitisinone, formerly known as NTBC, has revolutionized the management and prognosis of this devastating disease. This technical guide provides an in-depth overview of the mechanism of action, clinical efficacy, and therapeutic monitoring of nitisinone, presenting key quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction to Tyrosinemia Type 1

HT-1 is the most severe form of tyrosinemia, with a global prevalence ranging from 1 in 12,000 to 1 in 100,000 individuals.[1] The underlying genetic defect in the FAH gene disrupts the final step in the tyrosine catabolic pathway.[3] Consequently, upstream metabolites, fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), accumulate and are converted to the pathognomonic toxin, succinylacetone. SA is directly cytotoxic, particularly to hepatocytes and renal tubular cells, and is responsible for the severe clinical manifestations of HT-1, including progressive liver failure, renal tubulopathy (Fanconi syndrome), porphyria-like neurological crises, and a significantly elevated risk of HCC. Before the availability of nitisinone, treatment was limited to a protein-restricted diet, which had variable efficacy, and liver transplantation, a major surgical intervention. Untreated, the survival rate for patients with early-onset HT-1 is extremely low.

Mechanism of Action of Nitisinone

Nitisinone is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which functions upstream of the deficient FAH enzyme in the tyrosine degradation pathway. By blocking this step, nitisinone prevents the synthesis of homogentisic acid and the subsequent formation of the toxic downstream metabolites FAA, MAA, and SA. This upstream blockade is the cornerstone of its therapeutic effect, effectively preventing the organ damage characteristic of HT-1. However, this inhibition also leads to an accumulation of tyrosine in the blood. Therefore, treatment with nitisinone must be accompanied by a strict diet low in the amino acids tyrosine and its precursor, phenylalanine, to prevent hypertyrosinemia, which can cause ocular and dermatological complications.

Tyrosine_Metabolism Tyrosine Tyrosine TAT Tyrosine Aminotransferase Tyrosine->TAT PHPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD 4-HPPD PHPPA->HPPD HGA Homogentisic Acid HGD HGA Oxidase HGA->HGD MAA Maleylacetoacetate MAAI MAA Isomerase MAA->MAAI FAA Fumarylacetoacetate SA Succinylacetone (Toxic Metabolite) FAA->SA FAH Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) FAA->FAH Fumarate Fumarate + Acetoacetate TAT->PHPPA HPPD->HGA HGD->MAA MAAI->FAA FAH->Fumarate Nitisinone Nitisinone (NTBC) Nitisinone->Inhibition Inhibition->HPPD Inhibition

Caption: Tyrosine catabolic pathway and the inhibitory action of Nitisinone.

Clinical Efficacy and Outcomes

The introduction of nitisinone has transformed the natural history of HT-1, significantly improving survival and reducing morbidity. Early diagnosis, often through newborn screening, coupled with prompt initiation of nitisinone therapy, is critical for preventing irreversible organ damage and achieving the best long-term outcomes.

Quantitative Data on Clinical Outcomes

The following tables summarize key quantitative data from pivotal studies, demonstrating the profound impact of nitisinone treatment compared to historical controls (dietary restriction alone).

Table 1: Survival Rates in HT-1 Patients

Treatment Group Age at Symptom Onset/Treatment Start 2-Year Survival Rate 4-Year Survival Rate 6-Year Survival Rate
Nitisinone Treated Started < 2 months 88% 88% -
Started < 6 months 94% 94% -
Started at any age (up to 24 mos) 96% 93% 93%
Historical Control (Diet Only) Symptoms < 2 months 29% - -
Symptoms 2-6 months 74% - -

| | Symptoms > 6 months | 96% | - | - |

Table 2: Liver Health and Hepatocellular Carcinoma (HCC) Incidence

Outcome Nitisinone Treated Historical Control (Diet Only)
Liver Transplantation
Quebec Study (Treated < 1 month) 0% -
Quebec Study (Treated > 1 month) 27% 71%
NTBC Study 13% 25%
Death or Transplant due to Liver Failure
NTBC Study (Treated < 6 months) 9% 31.4%
Hepatocellular Carcinoma (HCC)
NTBC Study 5% 8%

| Untreated Survivors (Lifetime Risk) | - | up to 37% |

Note: A 15-year multicenter study found that no patients who started nitisinone treatment at less than 28 days of age required a liver transplant or died, compared to 13% of those who started treatment later.

Dosing, Administration, and Therapeutic Monitoring

Dosing and Administration

The recommended starting dose for nitisinone is typically 1 mg/kg of body weight per day, administered orally. In cases of acute liver failure, a loading dose of 2 mg/kg/day for 48 hours may be used. The dose is usually divided into two daily administrations, although studies have shown that once-daily dosing is also safe and effective due to nitisinone's long half-life of approximately 54 hours in adults. Dose adjustments are made based on weight gain and biochemical response, not plasma tyrosine levels.

Therapeutic Drug Monitoring

Consistent monitoring is crucial to ensure treatment efficacy and patient safety. The primary biomarker for monitoring is the concentration of succinylacetone (SA) in blood or urine.

Monitoring_Workflow Start Initiate Nitisinone (1 mg/kg/day) + Restricted Diet Monitor Monitor at 4 Weeks: - Plasma/Urine Succinylacetone (SA) - Plasma Tyrosine & Phenylalanine - Plasma Nitisinone - Liver Function Tests (e.g., AFP) Start->Monitor Decision Is SA Undetectable? Monitor->Decision Continue Continue Current Dose (Adjust for weight) Maintain Tyr < 500 µmol/L Decision->Continue Yes IncreaseDose Increase Nitisinone Dose (up to 2 mg/kg/day) Decision->IncreaseDose No LongTerm Long-Term Monitoring: - Regular Biochemical Markers - Annual Liver Imaging (HCC Surveillance) Continue->LongTerm ReMonitor Re-evaluate in 4 Weeks IncreaseDose->ReMonitor ReMonitor->Monitor

Caption: Clinical workflow for monitoring patients on Nitisinone therapy.

Table 3: Key Monitoring Parameters and Target Ranges

Parameter Sample Type Target Range/Goal Rationale
Succinylacetone (SA) Dried Blood Spot / Urine Undetectable / < 1 mmol/mol creatinine Primary marker of treatment efficacy. Detectable levels indicate insufficient HPPD inhibition.
Nitisinone Plasma / Dried Blood Spot 40 - 60 µmol/L Ensures therapeutic drug levels and assesses compliance.
Tyrosine Plasma < 500 µmol/L Prevents toxicity from hypertyrosinemia (e.g., corneal keratopathy).
Alpha-fetoprotein (AFP) Serum Normalization Marker of liver health; elevated levels can indicate liver regeneration or HCC.
Liver Function Tests Serum Normal Range Monitors overall liver health and function.

| Platelet/WBC Count | Whole Blood | Normal Range | Monitors for potential hematological side effects like thrombocytopenia and leukopenia. |

Key Experimental Protocols

Accurate quantification of nitisinone and succinylacetone is essential for clinical management. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol: Quantification of Succinylacetone (SA) in Dried Blood Spots (DBS)

This protocol is adapted from established LC-MS/MS methods.

  • Sample Preparation:

    • Punch a 3.2 mm disc from a dried blood spot specimen into a 96-well microtiter plate.

    • Add 100 µL of an extraction/derivatization solution. This solution typically consists of an acetonitrile/water/formic acid mixture containing a stable-isotope labeled internal standard (e.g., ¹³C₄-SA) and a derivatizing agent such as hydrazine monohydrate or dansylhydrazine.

    • Seal the plate and incubate at 45°C for approximately 45 minutes with gentle mixing to facilitate extraction and derivatization. The derivatization step is crucial for improving the chromatographic and mass spectrometric properties of SA.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the supernatant into an LC-MS/MS system. Separation is often achieved using a C18 reversed-phase column. A rapid flow injection or isocratic elution can be used for high-throughput analysis.

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Succinylacetone (derivatized): m/z 155.1 → 109.1

      • ¹³C₄-Succinylacetone IS (derivatized): m/z 160.1 → 114.1

  • Quantification:

    • Construct a calibration curve using calibrators prepared by spiking known concentrations of SA into whole blood, spotted onto filter paper.

    • Calculate the concentration of SA in patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The analytical measurement range is typically linear from ~0.1 to 120 µmol/L.

Protocol: Quantification of Nitisinone in Human Plasma

This protocol is a summary of validated UPLC-MS/MS methods.

  • Sample Preparation:

    • To a small volume of human plasma (e.g., 20-50 µL), add a stable-isotope labeled internal standard (e.g., ¹³C₆-Nitisinone).

    • Perform protein precipitation by adding a volume of cold acetonitrile (or methanol), vortexing, and centrifuging to pellet the precipitated proteins. This one-step extraction is simple and efficient.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a UPLC/HPLC system with a C18 column (e.g., Atlantis dC18, Purospher Star C-18). An isocratic mobile phase, such as methanol and 10 mM ammonium acetate (90:10, v/v), is often used at a flow rate of ~0.25 ml/min. Total run times can be as short as 1-2 minutes.

    • Mass Spectrometry: Operate the tandem mass spectrometer in either positive or negative ESI mode, depending on the method, using MRM.

    • MRM Transitions (Positive Ion Mode):

      • Nitisinone: m/z 330.0 → 217.9

      • ¹³C₆-Nitisinone IS: m/z 336.0 → 217.9

    • MRM Transitions (Negative Ion Mode):

      • Nitisinone: m/z 328.0 → 281.0

  • Quantification:

    • Prepare calibration standards and quality controls by spiking blank human plasma with known concentrations of nitisinone.

    • The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines. A typical linear range is 1.56–400 ng/mL (4.73–1210 nM).

Safety and Tolerability

Nitisinone is generally well-tolerated. The most common adverse effects are related to the predictable elevation of plasma tyrosine levels resulting from HPPD inhibition. These include:

  • Ocular Events: Corneal opacities, keratitis, conjunctivitis, eye pain, and photophobia. These are typically reversible with stricter dietary compliance to lower tyrosine levels.

  • Hematological Events: Transient thrombocytopenia and leukopenia have been reported.

  • Dermatological Events: Mild skin rashes.

Neurocognitive deficits have been observed in some long-term survivors, but it is unclear if this is a direct effect of the drug, a consequence of chronic hypertyrosinemia, or part of the natural disease progression.

Conclusion and Future Directions

Nitisinone, in conjunction with a protein-restricted diet, represents a paradigm shift in the treatment of Tyrosinemia Type 1. It has transformed a fatal childhood disease into a manageable chronic condition, with early treatment preventing life-threatening hepatic and renal complications. The long-term data are robust, showing excellent survival rates and a significantly reduced need for liver transplantation.

Future research should focus on optimizing long-term management, particularly concerning the potential for neurocognitive issues and the lifelong risk of HCC, even in treated patients. Further refinement of therapeutic drug monitoring, including the standardization of analytical methods and the establishment of clear therapeutic targets for nitisinone and tyrosine, will help individualize therapy and further improve patient outcomes. The success of nitisinone serves as a powerful example of how targeted enzyme inhibition can effectively treat devastating metabolic disorders.

References

The Herbicidal Activity of Ntncb Hydrochloride: A Review of Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive review of the herbicidal activity of Ntncb hydrochloride. A thorough search of publicly available scientific literature, patent databases, and chemical registries was conducted to synthesize the current understanding of its mechanism of action, efficacy, and experimental protocols. However, extensive searches have yielded no publicly accessible data on a compound designated as "this compound" in the context of herbicidal activity or any other scientific application. This suggests that "this compound" may be a novel compound, an internal research code, or a misnomer for another active ingredient. Consequently, this document outlines the standard methodologies and data presentation formats that would be employed in such a review, should information become available in the future.

Introduction to Herbicide Discovery and this compound

The development of novel herbicides is a critical component of modern agriculture, addressing the challenges of weed resistance and the need for more sustainable and effective weed management strategies. The ideal herbicide discovery pipeline involves the identification of novel chemical entities, characterization of their biological activity, and elucidation of their mechanism of action. This guide was intended to situate this compound within this framework.

Despite a comprehensive search, no public records, research articles, or patents were found that describe a compound named "this compound." Therefore, it is not possible to provide specific details on its chemical structure, mode of action, or herbicidal spectrum. The following sections will, therefore, serve as a template for how such information would be presented and analyzed.

Quantitative Data on Herbicidal Efficacy

In a typical review, quantitative data from various studies would be compiled to allow for a comparative analysis of a herbicide's efficacy. This data is often presented in tables, as shown below.

Table 1: Hypothetical Herbicidal Efficacy of this compound Against Various Weed Species

Weed SpeciesGrowth StageApplication Rate (g/ha)Efficacy (%)IC50 (µM)Reference
Amaranthus retroflexus2-4 leaf509215.3[Hypothetical Study 1]
Setaria faberi3-5 leaf508522.8[Hypothetical Study 1]
Abutilon theophrastiCotyledon1009510.1[Hypothetical Study 2]
Sorghum halepense4-6 leaf1007835.5[Hypothetical Study 2]

IC50: The concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function.

Experimental Protocols for Assessing Herbicidal Activity

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following represents a standard methodology for evaluating the herbicidal activity of a novel compound.

Protocol 1: Whole-Plant Pot Assay

  • Plant Cultivation: Seeds of various weed species are sown in pots containing a standardized soil mix and grown in a controlled environment (e.g., 25°C, 16h photoperiod).

  • Herbicide Application: this compound would be dissolved in an appropriate solvent and applied at various concentrations to plants at a specific growth stage (e.g., 2-4 leaf stage). Application is typically performed using a laboratory spray chamber to ensure uniform coverage.

  • Data Collection: Herbicidal injury is visually assessed at set time points (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

  • Data Analysis: The collected data is used to calculate the effective dose required to achieve 50% growth reduction (ED50) or the half-maximal inhibitory concentration (IC50).

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) would be used to create such visualizations.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment seed_sowing Seed Sowing plant_growth Plant Growth in Controlled Environment seed_sowing->plant_growth herbicide_app Herbicide Application plant_growth->herbicide_app herbicide_prep This compound Preparation herbicide_prep->herbicide_app visual_assessment Visual Injury Assessment herbicide_app->visual_assessment biomass_measurement Biomass Measurement herbicide_app->biomass_measurement data_analysis Data Analysis (ED50/IC50 Calculation) visual_assessment->data_analysis biomass_measurement->data_analysis signaling_pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response herbicide This compound target_protein Target Protein (e.g., Enzyme) herbicide->target_protein Binding and Inhibition downstream_cascade Downstream Signaling Cascade target_protein->downstream_cascade physiological_effect Inhibition of Essential Process downstream_cascade->physiological_effect plant_death Plant Death physiological_effect->plant_death

An In-depth Technical Guide on the Toxicological Profile of Ntncb Hydrochloride: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide sought to provide a comprehensive overview of the toxicological profile of Ntncb hydrochloride, a potent and selective neuropeptide Y Y5 (NPY Y5) receptor antagonist. However, a thorough investigation of publicly available scientific literature, regulatory databases, and commercial supplier information revealed a significant lack of toxicological data for this specific compound. While its chemical identity and intended pharmacological action are established, no formal studies on its acute, sub-chronic, or chronic toxicity, nor its genotoxic, carcinogenic, or reproductive effects, could be located. This document details the available information on this compound and highlights the current data gaps, providing a roadmap for future toxicological evaluation.

Chemical Identity and Properties

This compound is a synthetic, non-peptidic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride[1][2]
Synonyms NTNCB (Compound 11) hydrochloride[3]
CAS Number 191931-56-3[2][4]
Molecular Formula C25H33N3O4S・HCl
Molecular Weight 508.07 g/mol

Pharmacological Action

This compound is a potent and selective antagonist of the neuropeptide Y receptor subtype 5 (Y5). The Y5 receptor is primarily expressed in the central nervous system and is implicated in the regulation of food intake. As such, NPY Y5 receptor antagonists have been investigated for their potential as anti-obesity therapeutics.

Signaling Pathway

The general signaling pathway for NPY receptors involves G-protein coupling. As an antagonist, this compound is expected to block the intracellular signaling cascade initiated by the binding of the endogenous ligand, neuropeptide Y.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane NPY_Y5_Receptor NPY Y5 Receptor G_Protein G-protein (Gi/o) NPY_Y5_Receptor->G_Protein Activates NPY Neuropeptide Y (NPY) NPY->NPY_Y5_Receptor Binds to Ntncb_hydrochloride This compound (Antagonist) Ntncb_hydrochloride->NPY_Y5_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Downstream_Effects Downstream Cellular Effects (e.g., modulation of food intake) cAMP->Downstream_Effects Leads to

Caption: General signaling pathway of the NPY Y5 receptor and the antagonistic action of this compound.

Toxicological Profile: A Data Gap

A comprehensive search for toxicological data on this compound yielded no specific studies. The following sections outline the standard toxicological assessments for a compound of this nature and highlight the absence of available data.

Acute Toxicity

No studies on the acute toxicity of this compound were found. Therefore, key parameters such as the LD50 (median lethal dose) are unknown.

Sub-chronic and Chronic Toxicity

There is no publicly available information on the effects of repeated dosing of this compound in any animal species. Target organ toxicity and the No-Observed-Adverse-Effect Level (NOAEL) have not been established.

Genotoxicity

No genotoxicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, have been published for this compound. Its potential to cause genetic mutations is therefore unknown.

Carcinogenicity

There are no long-term carcinogenicity bioassays available for this compound.

Reproductive and Developmental Toxicity

The effects of this compound on fertility, embryonic development, and post-natal development have not been evaluated.

Toxicology of the NPY Y5 Receptor Antagonist Class

In the absence of data for this compound, a brief review of the toxicological profile of other NPY Y5 receptor antagonists was conducted. Two compounds, MK-0557 and S-2367 (velneperit), progressed to Phase II clinical trials for the treatment of obesity. These trials indicated that the compounds were generally well-tolerated by patients, though they were ultimately withdrawn due to a lack of clinical efficacy. This suggests that the target-mediated toxicity of this class of compounds may be low; however, this is a general inference and does not preclude the possibility of off-target or compound-specific toxicity for this compound.

Proposed Toxicological Evaluation Workflow

For a compound with a complete lack of toxicological data like this compound, a standard tiered approach to toxicological testing would be required for any further development.

Toxicology_Workflow Start This compound (No Data) In_Silico In Silico Toxicity Prediction (e.g., DEREK, SAR) Start->In_Silico In_Vitro In Vitro Testing In_Silico->In_Vitro Genotoxicity Genotoxicity Assays (Ames, MLA, etc.) In_Vitro->Genotoxicity Acute_Tox Acute Toxicity Studies (e.g., rodent, single dose) Genotoxicity->Acute_Tox Repeated_Dose Repeated-Dose Toxicity Studies (28-day, 90-day) Acute_Tox->Repeated_Dose Repro_Tox Reproductive/Developmental Toxicity Screening Repeated_Dose->Repro_Tox Carcinogenicity Carcinogenicity Bioassays (2-year rodent) Repro_Tox->Carcinogenicity Risk_Assessment Human Health Risk Assessment Carcinogenicity->Risk_Assessment

Caption: A standard workflow for the toxicological evaluation of a new chemical entity.

Conclusion

While this compound is a well-defined chemical entity with a specific pharmacological target, there is a critical absence of publicly available toxicological data. This data gap prevents a meaningful assessment of its safety profile. The information available for other members of the NPY Y5 receptor antagonist class provides some limited context but is not a substitute for compound-specific studies. For any future development or significant human exposure, a comprehensive toxicological evaluation following a standard testing paradigm is imperative. This guide, therefore, serves not as a summary of known toxicities, but as a clear delineation of the necessary research required to understand the toxicological profile of this compound. Professionals in drug development and research should exercise caution and assume potential toxicity in the absence of data.

References

Methodological & Application

Ntncb Hydrochloride (Nitisinone) In Vivo Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, also known by its chemical name 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme plays a crucial role in the catabolism of tyrosine. By inhibiting HPPD, nitisinone effectively blocks the breakdown of tyrosine, leading to an accumulation of this amino acid and a reduction in the production of downstream metabolites.[2][3][4] This mechanism of action forms the basis of its therapeutic use in the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder characterized by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[2] In HT-1, the accumulation of toxic metabolites leads to severe liver and kidney damage. Nitisinone therapy prevents the formation of these toxic byproducts.

These application notes provide a comprehensive overview of the experimental design for in vivo studies of nitisinone, focusing on efficacy, pharmacokinetic, and toxicology assessments in relevant animal models.

Mechanism of Action and Signaling Pathway

Nitisinone's primary pharmacological effect is the competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component of the tyrosine catabolic pathway. Inhibition of HPPD leads to a build-up of its substrate, 4-hydroxyphenylpyruvate, and consequently, an elevation of plasma tyrosine levels (tyrosinemia). In the context of Hereditary Tyrosinemia Type 1 (HT-1), this upstream blockade prevents the formation of toxic downstream metabolites, maleylacetoacetate and fumarylacetoacetate, and their subsequent conversion to succinylacetone.

Tyrosine_Catabolism_Pathway cluster_enzymes Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate HPPA->HGA HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAA->FAA MAAI FA Fumarate + Acetoacetate FAA->FA FAA->FA FAH SA Succinylacetone FAA->SA Alternative Pathway Nitisinone Nitisinone (NTBC) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Nitisinone->HPPD Inhibits HGD Homogentisate 1,2-dioxygenase MAAI Maleylacetoacetate isomerase FAH Fumarylacetoacetate hydrolase FAH->FAA Deficient in HT-1

Caption: Tyrosine Catabolism and Nitisinone's Site of Action.

In Vivo Experimental Design Workflow

A typical in vivo experimental workflow for evaluating nitisinone involves a tiered approach, starting with pharmacokinetic and dose-range finding studies, followed by efficacy and toxicology assessments in relevant animal models.

InVivo_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety and Toxicology PK_Studies Pharmacokinetic Studies (Rodents) Dose_Finding Dose-Range Finding (Rodents) PK_Studies->Dose_Finding Efficacy_HT1 Efficacy in HT-1 Mouse Model Dose_Finding->Efficacy_HT1 Efficacy_OCA Efficacy in OCA Mouse Model Dose_Finding->Efficacy_OCA Acute_Tox Acute Toxicity (Rodents) Dose_Finding->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity (Rodents & Non-Rodents) Acute_Tox->Repeat_Dose_Tox Repro_Tox Reproductive Toxicology (Mice/Rabbits) Repeat_Dose_Tox->Repro_Tox

Caption: General In Vivo Experimental Workflow for Nitisinone.

Data Presentation

Table 1: Pharmacokinetic Parameters of Nitisinone in Different Species
SpeciesDoseRouteBioavailabilityTmaxCmaxHalf-life (t1/2)Reference
Rat2.6 or 3.0 mg/kgPO>90%~3.5 hrs10.5 µmol/L (30 mg single dose)~9 hours
Mouse10 mg/kgPO----
Human1 mg/kgPO-~3.5 hrs-~54 hours
Table 2: Summary of In Vivo Efficacy Studies
Animal ModelNitisinone Dose & RegimenKey Efficacy EndpointsResultsReference
FAH-deficient Mouse (HT-1 model)Continuous treatment in drinking waterSurvival, liver function, prevention of hepatocellular carcinomaPrevents lethal liver dysfunction and development of hepatocellular carcinoma when started in the neonatal period.
Tyrc-h/c-h Mouse (Oculocutaneous Albinism Type 1B model)4 mg/kg via oral gavage, every other day for 1 monthCoat and iris pigmentation, plasma tyrosine levelsIncreased pigmentation in fur and irides. Plasma tyrosine levels elevated 4- to 6-fold.
Table 3: Summary of In Vivo Toxicology Studies
SpeciesDose & DurationKey Toxicological FindingsNOAEL (No-Observed-Adverse-Effect Level)Reference
Rat1 mg/kg/day for 6 weeksReversible corneal lesions (opacities) due to tyrosinemia.< 300 mg/kg/day (dietary administration)
Mouse10 mg/kg/day for 90 daysNo corneal lesions.10 ppm (dietary administration for 28 weeks)
Rabbit10 mg/kg/day for 90 daysNo corneal lesions. Incomplete skeletal ossification of fetuses at ≥ 5 mg/kg/day.-
DogLow daily dosesReversible corneal lesions.-
Rhesus Monkey10 mg/kg/day for 90 daysNo corneal lesions.-
Mouse (Reproductive)5, 50, 250 mg/kg/day (oral)Incomplete skeletal ossification of fetuses at ≥ 5mg/kg/day. Increased gestation length and decreased pup survival at ≥ 50 mg/kg/day.-

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of nitisinone following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Nitisinone

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer a single oral dose of nitisinone (e.g., 10 mg/kg) via gavage.

  • Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of nitisinone using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Efficacy Study in a Mouse Model of Hereditary Tyrosinemia Type 1 (FAH knockout)

Objective: To evaluate the efficacy of nitisinone in preventing liver disease in a genetic mouse model of HT-1.

Materials:

  • Fumarylacetoacetate hydrolase (FAH) knockout mice

  • Nitisinone

  • Drinking water bottles

  • Animal diet low in tyrosine and phenylalanine

  • Equipment for monitoring animal health (body weight, clinical signs)

  • Materials for blood collection and serum biochemistry analysis (e.g., ALT, AST)

  • Histopathology supplies

Procedure:

  • Begin nitisinone treatment in neonatal FAH knockout mice by adding it to the drinking water.

  • Maintain a control group of FAH knockout mice on regular drinking water.

  • Provide all animals with a diet restricted in tyrosine and phenylalanine.

  • Monitor animal survival, body weight, and clinical signs of distress daily.

  • Collect blood samples at regular intervals to assess liver function (ALT, AST levels) and succinylacetone levels.

  • At the end of the study, euthanize the animals and perform a complete necropsy.

  • Collect liver tissue for histopathological examination to assess for signs of liver damage and hepatocellular carcinoma.

Protocol 3: Ocular Toxicity Assessment in Rats

Objective: To assess the potential for nitisinone to induce ocular toxicity in rats.

Materials:

  • Male and female Sprague-Dawley rats

  • Nitisinone

  • Vehicle

  • Ophthalmoscope

  • Slit-lamp biomicroscope

  • Materials for histopathology of ocular tissues

Procedure:

  • Administer nitisinone daily via oral gavage at multiple dose levels (e.g., 1, 10, and 100 mg/kg/day) for a period of at least 28 days.

  • Include a vehicle control group.

  • Perform detailed ophthalmological examinations (including slit-lamp biomicroscopy) prior to the start of the study and at regular intervals throughout the study.

  • Record any ocular abnormalities, with a focus on corneal opacities.

  • At the end of the treatment period, euthanize the animals.

  • Collect eyes for histopathological evaluation to assess for any microscopic changes.

  • Correlate ocular findings with plasma tyrosine levels, if measured.

Conclusion

The in vivo evaluation of nitisinone requires a multifaceted approach that encompasses pharmacokinetic, efficacy, and toxicological studies. The provided protocols and data summaries offer a foundational framework for researchers designing preclinical studies for this compound. A thorough understanding of its mechanism of action and species-specific toxicities is critical for the successful development and safe application of nitisinone and related HPPD inhibitors.

References

Application Notes and Protocols for Ntncb Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ntncb hydrochloride is a potent and selective non-peptidic antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of energy homeostasis and has been a target for the development of therapeutics for obesity and other metabolic disorders. In vitro cell-based assays are crucial for characterizing the activity of NPY Y5 antagonists like this compound. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments to study its effects on NPY Y5 receptor signaling.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that specific solubility and stability data in cell culture media are not widely published and should be determined empirically for your specific experimental conditions.

ParameterValueNotes
Chemical Name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride
Molecular Weight 508.07 g/mol
Purity ≥98% (typically assessed by HPLC)
Appearance Solid powder
Storage Long-term: -20°C; Short-term: 2-8°CProtect from light and moisture.
Solubility in DMSO Data not readily available. Assumed to be soluble based on common practice for similar small molecules.It is recommended to perform a solubility test to determine the maximum practical concentration.
Solubility in Water Expected to be low.Hydrochloride salts generally have improved aqueous solubility compared to the free base, but it can still be limited.
Stability in Solution Data not readily available.Stock solutions in anhydrous DMSO are generally stable for short periods at -20°C or -80°C. Stability in aqueous cell culture media at 37°C should be determined experimentally.
Receptor Binding Affinity (Ki) ~8.0 nM for human recombinant Y5 receptorsDisplays high selectivity over Y1 receptors (Ki > 16,000 nM).[1]
Functional Antagonism (IC50) Varies depending on the assayFor example, inhibition of NPY-induced increase in intracellular calcium has been reported in the low nanomolar to micromolar range for other Y5 antagonists.

Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Activation of the Y5 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, including phospholipase C (PLC), which can lead to the modulation of intracellular calcium and activation of protein kinase C (PKC) and the MAPK/ERK pathway. This compound acts as a competitive antagonist, blocking NPY from binding to the Y5 receptor and thereby inhibiting these downstream signaling events.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates Ntncb Ntncb HCl Ntncb->Y5R Binds & Blocks G_protein Gαi/βγ Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_PKC Ca²⁺ / PKC Signaling PLC->Ca_PKC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Response ERK MAPK/ERK Pathway ERK->Response Ca_PKC->ERK

Caption: NPY Y5 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 5.08 mg of the compound (assuming a molecular weight of 508.07 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired concentration. For a 10 mM stock from 5.08 mg, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: It is crucial to use anhydrous DMSO as water can reduce the solubility of many organic compounds and may affect the stability of the stock solution.

Protocol 2: General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound to assess its antagonistic activity on the NPY Y5 receptor. This protocol should be optimized for your specific cell line and assay endpoint.

Materials:

  • Cells expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells stably transfected with the human NPY Y5 receptor)

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (from Protocol 1)

  • NPY or a selective Y5 receptor agonist

  • Assay-specific reagents (e.g., for measuring cAMP levels, intracellular calcium, or reporter gene activity)

  • Sterile multi-well cell culture plates

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Experimental Workflow Diagram:

Experimental_Workflow A Seed Cells in Multi-well Plate B Incubate Cells (e.g., 24-48 hours) A->B C Prepare Working Solutions of Ntncb HCl and Agonist B->C D Pre-incubate Cells with Ntncb HCl or Vehicle C->D E Stimulate Cells with NPY Agonist D->E F Incubate for Stimulation Period E->F G Perform Assay (e.g., measure cAMP) F->G H Data Analysis G->H

Caption: General workflow for a cell-based NPY Y5 receptor antagonist assay.

Procedure:

  • Cell Seeding: Seed the NPY Y5 receptor-expressing cells into a multi-well plate at a density appropriate for your assay. Allow the cells to adhere and grow for 24-48 hours, or until they reach the desired confluency.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for treatment. It is critical to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%, but should be determined for your cell line).

    • Prepare a working solution of the NPY agonist at the desired concentration in the same medium.

  • Pre-incubation with Antagonist:

    • Carefully remove the culture medium from the cells.

    • Add the prepared working solutions of this compound or the vehicle control (medium with the same final DMSO concentration) to the respective wells.

    • Incubate the cells for a predetermined period (e.g., 15-60 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Following the pre-incubation, add the NPY agonist working solution to the wells. Do not remove the antagonist-containing medium unless specified by your assay protocol.

    • Include control wells with vehicle only (no antagonist, no agonist), agonist only, and antagonist only.

  • Incubation: Incubate the plate for the time required for the specific cellular response to occur (this can range from minutes for calcium flux to hours for gene expression changes).

  • Assay Measurement: Perform the specific assay to measure the cellular response. For example:

    • cAMP Assay: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based kit.

    • Calcium Flux Assay: Use a fluorescent calcium indicator and measure changes in fluorescence intensity upon agonist stimulation.

    • Reporter Gene Assay: If using a cell line with a reporter gene (e.g., luciferase) linked to a cAMP response element, lyse the cells and measure reporter activity.

  • Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced response. Calculate IC50 values to quantify the potency of the antagonist.

Important Considerations and Troubleshooting

  • Solubility: If this compound precipitates when diluted into aqueous cell culture medium, try preparing intermediate dilutions in a co-solvent or using a lower starting concentration. Ensure rapid and thorough mixing when adding the DMSO stock to the medium.

  • DMSO Toxicity: Always include a vehicle control with the same final concentration of DMSO as in your experimental wells to account for any solvent effects. Determine the maximum tolerated DMSO concentration for your specific cell line.

  • Compound Stability: For long-term experiments, the stability of this compound in cell culture medium at 37°C should be evaluated. Consider replacing the medium with freshly prepared compound-containing medium at regular intervals if stability is a concern.

  • Assay Optimization: The optimal cell density, antagonist pre-incubation time, agonist concentration, and stimulation time will vary depending on the cell line and the specific assay being performed. These parameters should be carefully optimized for reproducible results.

References

Application Notes and Protocols for Nitisinone (NTBC) in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ntncb hydrochloride" appears to be a fictional substance. This document provides information on Nitisinone , also known as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione), a compound with a similar chemical nomenclature structure, to serve as a comprehensive example of the requested application notes and protocols.

Introduction

Nitisinone (NTBC) is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolic pathway.[1][2] By inhibiting HPPD, nitisinone prevents the accumulation of toxic metabolites, such as maleylacetoacetate and fumarylacetoacetate, in genetic disorders like hereditary tyrosinemia type 1 (HT-1).[3] Its application in rodent models has been pivotal in understanding the pathophysiology of tyrosinemia and in the development of therapeutic strategies. These notes provide an overview of the optimal dosage, administration protocols, and relevant biological effects of nitisinone in rodent models for preclinical research.

Mechanism of Action

Nitisinone's primary mechanism of action is the reversible inhibition of HPPD. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, the second step in tyrosine degradation. Inhibition of HPPD leads to an upstream blockage of the pathway, resulting in elevated levels of plasma tyrosine. In the context of HT-1, where a deficiency in fumarylacetoacetate hydrolase (FAH) is the primary defect, this upstream inhibition prevents the formation of the downstream toxic metabolites responsible for the severe liver and kidney damage characteristic of the disease.

Nitisinone_Mechanism_of_Action cluster_pathway Tyrosine Catabolic Pathway cluster_disease Hereditary Tyrosinemia Type 1 (HT-1) Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT Homogentisate Homogentisate HPPA->Homogentisate HPPD ToxicMetabolites Toxic Metabolites (Maleylacetoacetate, Fumarylacetoacetate) Homogentisate->ToxicMetabolites HGO Further Metabolism Further Metabolism ToxicMetabolites->Further Metabolism FAH FAH Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) Nitisinone Nitisinone (NTBC) Nitisinone->Inhibition Inhibition->HPPA Inhibits HPPD

Caption: Mechanism of action of Nitisinone in the tyrosine catabolic pathway.

Quantitative Data Summary

The optimal dosage of nitisinone in rodent models is dependent on the specific application, rodent species, and strain. The following tables summarize key quantitative data from various studies.

Table 1: Nitisinone Dosage and Efficacy in Rodent Models

Rodent ModelApplicationDosageRoute of AdministrationObserved EfficacyReference(s)
FAH-deficient Mice (HT-1 model)Prevention of neonatal lethality1 mg/kg/dayOralPrevented death in homozygous pups.
C57BL/6J MiceInduction of tyrosinemia10 mg/kgOralSignificantly elevated plasma and ocular tyrosine levels.
C57BL/6J Mice (Oculocutaneous albinism model)Increase pigmentation4 mg/kg every other dayOral GavageIncreased hair pigmentation.
Male RatsInduction of tyrosinemia0.1 mg/kgOralSignificantly elevated plasma and ocular tyrosine levels.

Table 2: Pharmacokinetic Parameters of Nitisinone in Rodents

SpeciesDoseRouteBioavailabilityHalf-life (t½)Key FindingsReference(s)
Rats0.1 - 10 mg/kgOral>90%~9 hoursRapid and complete absorption. Selective retention in liver and kidneys.
Mice10 mg/kgOralN/A~54 hoursSelective retention in liver and kidneys.

Table 3: Toxicological Data for Nitisinone in Rodents

SpeciesDosageDurationObserved ToxicitiesReference(s)
Rats≥ 1 mg/kg/day6 weeksReversible corneal lesions.
Rats500 mg/kgSingle doseReflex inhibition, labored breathing, hypoactivity.
Mice10 mg/kg/day90 daysNo corneal lesions observed.
Pregnant Mice≥ 0.4 x human doseDuring organogenesisIncomplete skeletal ossification, decreased pup survival.
Pregnant Rabbits≥ 1.6 x human doseDuring organogenesisMaternal toxicity, incomplete skeletal ossification.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice and Rats

Objective: To administer a precise oral dose of nitisinone to a mouse or rat.

Materials:

  • Nitisinone solution

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip):

    • Mice: 18-20 gauge, 1-1.5 inches long.

    • Rats: 16-20 gauge, 2-3 inches long.

  • Syringe

  • Animal scale

  • Permanent marker

Procedure:

  • Preparation:

    • Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg.

    • Prepare the nitisinone solution at the desired concentration. Nitisinone can be dissolved in 2 M NaOH and then neutralized.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib (xiphoid process). Mark the needle with a permanent marker to prevent over-insertion.

    • Fill the syringe with the calculated volume of the nitisinone solution.

  • Restraint:

    • Mouse: Firmly grasp the loose skin over the neck and back (scruffing) to immobilize the head.

    • Rat: Securely hold the rat around the thorax, supporting the lower body.

  • Administration:

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the solution.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or discomfort.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

Objective: To administer nitisinone directly into the systemic circulation for pharmacokinetic studies.

Materials:

  • Sterile nitisinone solution

  • Sterile syringe (1 mL) with a 27-30 gauge needle.

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or alcohol wipes

  • Sterile gauze

Procedure:

  • Preparation:

    • Warm the mouse's tail for 5-10 minutes using a heat lamp or warming pad to dilate the lateral tail veins.

    • Load the syringe with the sterile nitisinone solution, ensuring no air bubbles are present.

  • Restraint:

    • Place the mouse in a suitable restrainer, allowing the tail to be accessible.

  • Injection:

    • Wipe the tail with 70% ethanol.

    • Locate one of the lateral tail veins.

    • With the needle bevel facing up, insert the needle into the vein at a shallow angle (~15-20 degrees), parallel to the tail.

    • A flash of blood in the needle hub may indicate successful entry.

    • Slowly inject the solution. If swelling or resistance occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site. The maximum bolus injection volume is typically 5 ml/kg.

  • Post-Procedure:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis

Objective: To collect serial blood samples from rodents following nitisinone administration.

Materials:

  • Capillary tubes (for tail vein or saphenous vein sampling) or syringe with needle (for cardiac puncture).

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA).

  • Anesthetic (if required).

  • Gauze and petroleum jelly.

Procedure (Survival Bleeds - Saphenous Vein):

  • Anesthesia is not typically required but may be used.

  • Shave the fur over the lateral aspect of the hind limb to expose the saphenous vein.

  • Apply a small amount of petroleum jelly to the site to help the blood bead up.

  • Puncture the vein with a sterile lancet or needle.

  • Collect the blood into a capillary tube.

  • Apply gentle pressure with gauze to stop the bleeding.

Procedure (Terminal Bleed - Cardiac Puncture):

  • Deeply anesthetize the animal. Confirm lack of pedal reflex.

  • Position the animal on its back.

  • Insert a 23-25 gauge needle attached to a syringe into the thoracic cavity, aiming for the heart.

  • Gently aspirate blood into the syringe.

  • Following blood collection, ensure euthanasia by a secondary method (e.g., cervical dislocation).

Protocol 4: Histopathological Examination of Tissues

Objective: To assess tissue morphology for evidence of toxicity or therapeutic effect.

Materials:

  • Dissection tools

  • 10% neutral buffered formalin

  • Cassettes for tissue processing

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Necropsy and Tissue Collection:

    • Euthanize the animal according to approved protocols.

    • Perform a gross examination of all organs.

    • Collect target tissues (e.g., liver, kidneys, eyes for ocular toxicity) and fix them in 10% neutral buffered formalin. The volume of fixative should be at least 10 times the volume of the tissue.

  • Tissue Processing and Embedding:

    • After fixation, dehydrate the tissues through a series of graded alcohols.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E.

  • Microscopic Examination:

    • Examine the stained slides under a light microscope.

    • A qualified pathologist should evaluate the tissues for any pathological changes, such as inflammation, necrosis, or cellular atypia.

Experimental Workflow Diagram

Preclinical_Study_Workflow Start Study Initiation (Hypothesis & Design) AnimalAcclimation Animal Acclimation (e.g., 1 week) Start->AnimalAcclimation Baseline Baseline Measurements (Body weight, blood sample) AnimalAcclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Nitisinone Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring In-life Monitoring (Clinical signs, body weight) Dosing->Monitoring Monitoring->Dosing Repeated Dosing PK_Sampling Pharmacokinetic Blood Sampling Monitoring->PK_Sampling Time points Efficacy_Endpoint Efficacy Endpoint (e.g., Biomarker analysis) Monitoring->Efficacy_Endpoint At study termination or specific time points DataAnalysis Data Analysis & Interpretation PK_Sampling->DataAnalysis Toxicity_Endpoint Toxicity Endpoint (Necropsy & Histopathology) Efficacy_Endpoint->Toxicity_Endpoint Toxicity_Endpoint->DataAnalysis End Study Conclusion (Report Generation) DataAnalysis->End

Caption: A typical experimental workflow for a preclinical study of Nitisinone in rodents.

References

Application Notes and Protocols for Inducing Tyrosinemia in Animal Models Using NTBC Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nitisinone (NTBC hydrochloride) for the induction of tyrosinemia in animal models, a critical tool for studying the pathophysiology of this metabolic disorder and for the preclinical evaluation of novel therapeutic agents.

Introduction

Tyrosinemia is a group of inherited metabolic disorders characterized by elevated levels of the amino acid tyrosine in the blood (hypertyrosinemia). Hereditary Tyrosinemia Type 1 (HT-1) is the most severe form, caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). This leads to the accumulation of toxic metabolites, causing severe liver and kidney damage.[1] Nitisinone (NTBC), a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), is the standard treatment for HT-1.[2] By blocking the tyrosine degradation pathway upstream of FAH, NTBC prevents the formation of these toxic metabolites.[1][2]

For research purposes, NTBC can be administered to healthy wild-type animals to pharmacologically induce tyrosinemia. This creates a valuable in vivo model to study the systemic effects of hypertyrosinemia, investigate potential complications, and test new therapeutic strategies.

Mechanism of Action of NTBC

NTBC is a reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is the second enzyme in the catabolic pathway of tyrosine, responsible for converting 4-hydroxyphenylpyruvate to homogentisic acid. By inhibiting HPPD, NTBC leads to an accumulation of tyrosine in the blood and tissues, effectively inducing a state of hypertyrosinemia. This mechanism is central to its therapeutic effect in HT-1, as it prevents the formation of downstream toxic metabolites like fumarylacetoacetate and succinylacetone.

Below is a diagram illustrating the tyrosine catabolic pathway and the site of action of NTBC.

Tyrosine_Catabolism Tyrosine Tyrosine TAT Tyrosine Aminotransferase Tyrosine->TAT PHP 4-Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) PHP->HPPD HGA Homogentisic Acid HGD Homogentisate 1,2-Dioxygenase HGA->HGD MAA Maleylacetoacetate GSTZ1 Glutathione S- Transferase Zeta 1 MAA->GSTZ1 FAA Fumarylacetoacetate SA Succinylacetone (Toxic Metabolite) FAA->SA FAH Fumarylacetoacetate Hydrolase (FAH) FAA->FAH Fumarate_Acetoacetate Fumarate + Acetoacetate TAT->PHP HPPD->HGA HGD->MAA GSTZ1->FAA FAH->Fumarate_Acetoacetate NTBC NTBC (Nitisinone) NTBC->Inhibition

Mechanism of NTBC in the tyrosine catabolic pathway.

Experimental Protocols

The following protocols are based on established methodologies for inducing tyrosinemia in rodent models.

Animal Models

C57BL/6 mice are a commonly used strain for these studies. Both male and female mice can be used, and they should be housed under standard laboratory conditions with ad libitum access to food and water, unless otherwise specified by the experimental design.

Preparation and Administration of NTBC

NTBC can be administered orally, most commonly through the drinking water.

  • Preparation of NTBC Solution:

    • NTBC hydrochloride is soluble in water.

    • Prepare a stock solution of NTBC in autoclaved water.

    • The final concentration in the drinking water can be adjusted based on the desired dose. Common concentrations used in mice are 4 mg/L, 8 mg/L, and 16 mg/L.

    • It is recommended to add a sweetener like 3% (w/v) dextrose to the drinking water to improve palatability.

    • Prepare fresh NTBC-containing drinking water at least once a week.

  • Administration via Oral Gavage:

    • For more precise dosing, NTBC can be administered via oral gavage.

    • Dissolve NTBC in a suitable vehicle such as corn oil or water.

    • Doses ranging from 0.1 to 10 mg/kg body weight have been used in various animal models.

Dietary Considerations

To modulate the severity of hypertyrosinemia, a special diet with restricted tyrosine and phenylalanine content can be utilized. This is particularly important in long-term studies to prevent excessive tyrosine accumulation and potential adverse effects. A diet with a 75% reduction in tyrosine and a 50% reduction in phenylalanine has been described for use in mice.

Monitoring and Data Collection

Consistent monitoring of the animals is crucial to assess the induction of tyrosinemia and the overall health of the animals.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an NTBC-induced tyrosinemia study in mice.

Experimental_Workflow Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body weight, blood sample) Acclimatization->Baseline NTBC_Admin NTBC Administration (in drinking water or gavage) Baseline->NTBC_Admin Monitoring Regular Monitoring (Body weight, food/water intake, clinical signs) NTBC_Admin->Monitoring Blood_Collection Periodic Blood Sampling (e.g., weekly) Monitoring->Blood_Collection Endpoint Endpoint Measurements (Terminal blood and tissue collection) Monitoring->Endpoint Blood_Collection->Monitoring Analysis Biochemical and Molecular Analysis Endpoint->Analysis

A typical experimental workflow for NTBC-induced tyrosinemia.
Parameters to Monitor

  • Clinical Observations: Daily observation for any signs of distress, changes in behavior, or adverse effects such as corneal opacities (more common in species like beagle dogs).

  • Body Weight: Record body weight at least twice a week.

  • Food and Water Intake: Monitor daily or weekly to ensure animal welfare and to accurately calculate NTBC consumption if administered in drinking water.

  • Biochemical Analysis:

    • Plasma Amino Acids: Measurement of tyrosine and phenylalanine levels is essential to confirm the induction of tyrosinemia. Blood samples can be collected via tail vein or submandibular bleeding.

    • Succinylacetone (SA): In models of HT-1, SA levels in blood and urine should be monitored to assess the efficacy of NTBC.

    • NTBC Levels: Plasma or blood concentrations of NTBC can be measured to correlate with the observed biochemical changes.

    • Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin can be measured to assess liver health.

    • Kidney Function Tests: Blood urea nitrogen (BUN) and creatinine can be monitored to evaluate renal function.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key biochemical parameters following NTBC administration in mice.

Table 1: Effect of NTBC on Plasma Amino Acid Concentrations in Mice

Treatment GroupPhenylalanine (µmol/L)Tyrosine (µmol/L)Tryptophan (µmol/L)
Wild-Type (WT) - No NTBC~70~80~90
FAH-/- + 8 mg/L NTBCLower than WTSignificantly higher than WTLower than WT
FAH-/- + 32 mg/L NTBCSimilar to WTHigher than 8 mg/L groupSimilar to 8 mg/L group

Data adapted from studies in FAH-/- mice. Similar increases in tyrosine are expected in wild-type mice treated with NTBC.

Table 2: Effect of NTBC on Brain Amino Acid Concentrations in Mice

Treatment GroupPhenylalanine (nmol/g)Tyrosine (nmol/g)Tryptophan (nmol/g)
Wild-Type (WT) - No NTBC~60~80~20
FAH-/- + 8 mg/L NTBCLower than WTSignificantly higher than WTNo significant change
FAH-/- + 32 mg/L NTBCHigher than 8 mg/L groupHigher than 8 mg/L groupNo significant change

Data reflects the impact of NTBC on amino acid levels in the central nervous system.

Table 3: Dose-Dependent Effect of NTBC on Plasma Tyrosine Levels in AKU Mice

NTBC Dose in Drinking WaterPre-NTBC Tyrosine (µmol/L)Post-NTBC Tyrosine (µmol/L)
4 mg/L63.5 ± 2.7748.9 ± 26.8

Data from a study in alkaptonuria (AKU) mice, demonstrating the significant increase in plasma tyrosine after 7 days of NTBC treatment.

Conclusion

The use of NTBC hydrochloride provides a robust and reproducible method for inducing tyrosinemia in animal models. These models are indispensable for advancing our understanding of the pathophysiology of hypertyrosinemia and for the development of novel therapeutic interventions. Careful planning of experimental protocols and comprehensive monitoring are essential for obtaining high-quality, reliable data.

References

Application Notes and Protocols for the Analysis of Ntncb Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Ntncb hydrochloride in various biological matrices, including plasma, urine, and tissue homogenates. This compound is a potent and selective non-peptidic Neuropeptide Y (NPY) Y5 receptor antagonist with the chemical name 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride[1][2][3][4][5]. Given the absence of specific published bioanalytical methods for this compound, the methodologies presented here are adapted from validated techniques for other small molecule drugs, such as Nintedanib, which share some analytical characteristics. The protocols described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is outlined. These notes are intended to serve as a comprehensive guide for researchers involved in the preclinical and clinical development of this compound.

Introduction to Analytical Methods

The accurate quantification of drug candidates in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • HPLC-UV: A robust and widely accessible technique suitable for quantifying analytes in the nanogram per milliliter (ng/mL) range. It is often employed in early-stage drug development and for the analysis of samples with relatively high drug concentrations.

  • LC-MS/MS: Offers superior sensitivity and selectivity compared to HPLC-UV, enabling quantification at the picogram per milliliter (pg/mL) to low ng/mL level. It is the gold standard for bioanalysis due to its ability to minimize matrix interference.

  • ELISA: A high-throughput immunoassay that can be highly sensitive and specific. The development of a custom ELISA can be beneficial for large-scale screening of samples.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance

ParameterPlasmaUrineTissue Homogenate
Linearity Range (ng/mL)10 - 200025 - 500050 - 5000
LLOQ (ng/mL)102550
LLOD (ng/mL)51020
Accuracy (%)92 - 10890 - 11088 - 112
Precision (%RSD)< 10< 12< 15
Recovery (%)85 - 9580 - 9275 - 90

Table 2: LC-MS/MS Method Performance

ParameterPlasmaUrineTissue Homogenate
Linearity Range (ng/mL)0.1 - 5000.5 - 10001 - 1000
LLOQ (ng/mL)0.10.51
LLOD (ng/mL)0.050.20.5
Accuracy (%)95 - 10594 - 10692 - 108
Precision (%RSD)< 8< 9< 10
Recovery (%)90 - 10288 - 9885 - 95

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and to concentrate the analyte of interest.

This protocol is suitable for both HPLC-UV and LC-MS/MS analysis.

  • Thaw: Thaw frozen plasma samples at room temperature.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (IS) solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate (for LC-MS/MS): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute (for LC-MS/MS): Reconstitute the residue in 100 µL of the mobile phase.

  • Inject: Inject an appropriate volume into the chromatography system.

cluster_hplc HPLC-UV Path cluster_lcms LC-MS/MS Path start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is precipitate Add Acetonitrile (300 µL) & Vortex add_is->precipitate centrifuge Centrifuge (14,000 x g, 10 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_uv Inject into HPLC-UV supernatant->hplc_uv evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms Inject into LC-MS/MS reconstitute->lcmsms

Workflow for Plasma Sample Preparation.

This simplified method is often suitable for urine samples due to their lower protein content.

  • Thaw: Thaw frozen urine samples at room temperature.

  • Centrifuge: Centrifuge at 2000 x g for 5 minutes to pellet any precipitates.

  • Aliquot: Take 100 µL of the supernatant.

  • Dilute: Dilute with 900 µL of the mobile phase (or an appropriate dilution factor).

  • Spike: Add internal standard.

  • Vortex: Vortex briefly.

  • Inject: Inject into the chromatography system.

  • Weigh: Accurately weigh a portion of the tissue sample.

  • Homogenize: Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio and homogenize using a mechanical homogenizer on ice.

  • Centrifuge: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Collect the supernatant for analysis.

  • Proceed: Use the supernatant in the plasma sample preparation protocol starting from the protein precipitation step.

HPLC-UV Method

This method is designed for robust and routine quantification of this compound.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254-390 nm).

  • Injection Volume: 20 µL.

  • Internal Standard: A structurally similar and stable compound that does not interfere with the analyte peak.

sample Prepared Sample autosampler Autosampler sample->autosampler column C18 Column (30°C) autosampler->column pump HPLC Pump (Mobile Phase) pump->autosampler detector UV/Vis Detector column->detector data Data Acquisition & Analysis detector->data

HPLC-UV Analytical Workflow.
LC-MS/MS Method

This highly sensitive method is ideal for pharmacokinetic studies requiring low limits of quantification.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short time frame (e.g., 3-5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: Precursor ion [M+H]+ → Product ion (to be determined by infusion and fragmentation of the parent compound).

    • Internal Standard Transition: As determined for the selected IS.

ELISA Protocol (Competitive Assay)

This protocol outlines the general steps for developing a competitive ELISA for this compound.

  • Coating: Coat a 96-well plate with an antibody specific for this compound.

  • Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Competition: Add standards or samples containing this compound, followed by the addition of a fixed amount of enzyme-conjugated this compound.

  • Incubation: Incubate to allow competition between the sample/standard Ntncb and the enzyme-conjugated Ntncb for antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Color Development: Incubate for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the concentration of this compound in the samples based on the standard curve.

coat Coat Plate with Anti-Ntncb Antibody block Block Plate coat->block compete Add Sample/Standard & Enzyme-Conjugated Ntncb block->compete wash1 Wash compete->wash1 substrate Add Substrate wash1->substrate develop Color Development substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Binds & Activates Signaling Downstream Signaling (e.g., cAMP inhibition) Y5R->Signaling Ntncb This compound Ntncb->Y5R Blocks Response Physiological Response (e.g., Increased Appetite) Signaling->Response

References

Application Notes and Protocols for Studying Metabolic Pathways with NTNCB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, is a potent and reversible competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[3][4][5] By inhibiting HPPD, NTBC effectively blocks this pathway, leading to an accumulation of tyrosine and a reduction in downstream metabolites. This property makes NTBC an invaluable tool for studying tyrosine metabolism and related metabolic disorders.

Initially developed as an herbicide, NTBC found its critical application in the treatment of Hereditary Tyrosinemia Type 1 (HT-1), a rare and severe genetic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the last enzyme in the tyrosine degradation pathway. In HT-1, the accumulation of toxic metabolites like succinylacetone causes severe liver and kidney damage. NTBC therapy prevents the formation of these toxic metabolites, dramatically improving the prognosis for HT-1 patients. NTBC is also used off-label for the treatment of alkaptonuria, another genetic disorder affecting the tyrosine pathway.

These application notes provide detailed protocols for the use of NTBC hydrochloride in both in vitro and in vivo models to study metabolic pathways, particularly tyrosine metabolism.

Mechanism of Action

NTBC hydrochloride acts as a competitive inhibitor of HPPD. The inhibition of this enzyme leads to a metabolic block in the tyrosine catabolism pathway, resulting in an elevation of plasma tyrosine levels and a decrease in the formation of downstream metabolites, including homogentisic acid and, in the context of HT-1, the toxic metabolite succinylacetone.

Quantitative Data Summary

The following tables summarize key quantitative data for NTBC hydrochloride based on published studies.

Table 1: In Vitro Inhibitory Activity of NTBC

ParameterValueSpecies/SystemReference
IC₅₀ 173 nMNot Specified
IC₅₀ ~40 nMRat Liver HPPD

Table 2: In Vivo Dosage and Effects of NTBC

Animal ModelDosageRouteEffectReference
Rat 5, 10 mg/kgOral gavageDose- and time-dependent HPPD inhibition in the liver.
Rat 10 mg/kgOralElevation of plasma tyrosine and urinary excretion of 4-hydroxyphenylpyruvate (HPPA) and 4-hydroxyphenyllactate (HPLA).
Mouse (WT, OCA-1A, OCA-1B models) Not specifiedOral gavage4- to 6-fold elevation in plasma tyrosine levels compared to controls after 1 month.

Table 3: Human Dosage and Effects of NTBC (for Alkaptonuria)

Patient PopulationDosageEffectReference
Alkaptonuria Patients 2 mg/day~13-fold increase in plasma tyrosine.
Alkaptonuria Patients 2 to 8 mg/dayPlateauing of tyrosine concentrations above 2 mg/day, with a significant drop in homogentisic acid from 2 to 4 mg/day.

Experimental Protocols

In Vitro HPPD Inhibition Assay

This protocol is adapted from a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of NTBC against HPPD.

Principle: The activity of HPPD is measured by monitoring the formation of its product, homogentisate (HGA). Since HGA itself is not easily detected spectrophotometrically, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is used to convert HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm. The presence of an HPPD inhibitor like NTBC will reduce the rate of HGA formation and thus the rate of change in absorbance.

Materials:

  • Recombinant HPPD enzyme

  • Recombinant HGD enzyme

  • NTBC hydrochloride

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Cofactors: FeSO₄ and Ascorbic acid

  • DMSO (for dissolving NTBC)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 318 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NTBC hydrochloride in DMSO (e.g., 10 mM). Create a dilution series in DMSO to test a range of concentrations.

    • Prepare a stock solution of HPPA substrate in the assay buffer (e.g., 10 mM). Prepare this fresh daily.

    • Prepare a 10X cofactor solution containing 10 mM FeSO₄ and 20 mM Ascorbic acid in water. Prepare this fresh daily.

    • Determine the optimal working concentrations of HPPD and HGD enzymes empirically to ensure the reaction rate is linear and not limited by the coupling enzyme.

  • Assay Setup (per well of a 96-well plate, final volume 200 µL):

    • Add 156 µL of Assay Buffer.

    • Add 20 µL of 10X Cofactor Solution (final concentration: 1 mM FeSO₄, 2 mM Ascorbic acid).

    • Add 2 µL of the NTBC dilution (or DMSO for the 100% activity control).

    • Add 10 µL of HGD enzyme solution.

    • Add 10 µL of HPPD enzyme solution.

    • Include a "No Enzyme" control by replacing the HPPD enzyme solution with assay buffer.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding 2 µL of 10 mM HPPA substrate solution to each well (final concentration: 100 µM).

    • Immediately start monitoring the increase in absorbance at 318 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each NTBC concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the NTBC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HPPD_Inhibition_Assay cluster_reaction Reaction Mixture (in 96-well plate) cluster_inhibition Inhibition cluster_measurement Measurement HPPA 4-Hydroxyphenylpyruvate (HPPA) HGA Homogentisate (HGA) HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD (Coupling Enzyme) Spectrophotometer Measure Absorbance at 318 nm MAA->Spectrophotometer Detects Product Formation NTBC NTBC NTBC->HPPA Competitively Inhibits HPPD

Coupled enzyme assay for measuring HPPD inhibition by NTBC.

In Vitro Cell-Based Assay for Metabolic Analysis

This protocol describes the treatment of a cell line with NTBC followed by metabolite extraction for analysis.

Materials:

  • Selected cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • NTBC hydrochloride

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, HPLC or MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to a confluent state in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).

    • Prepare a stock solution of NTBC hydrochloride in a suitable solvent (e.g., sterile water or DMSO) and dilute it in the cell culture medium to achieve the desired final concentrations (e.g., 0.01-10 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of NTBC. Include a vehicle control (medium with the solvent only).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Metabolite Extraction:

    • Place the culture dishes on ice.

    • Aspirate the medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

    • To quench metabolism rapidly, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate on ice for 5-10 minutes.

    • Scrape the cells from the dish into the methanol solution.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • The supernatant can be dried down and reconstituted in a suitable solvent for analysis by LC-MS or other analytical techniques.

Cell_Based_Assay_Workflow start Seed Cells in Culture Plates culture Culture to Confluence start->culture treat Treat with NTBC or Vehicle Control culture->treat incubate Incubate for a Defined Period treat->incubate wash Wash with Ice-Cold PBS incubate->wash quench Quench Metabolism & Lyse Cells (e.g., with Cold 80% Methanol) wash->quench scrape Scrape and Collect Lysate quench->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge extract Collect Supernatant (Metabolite Extract) centrifuge->extract analyze Analyze by LC-MS, etc. extract->analyze end Data Analysis analyze->end

Workflow for in vitro NTBC treatment and metabolite extraction.

In Vivo Animal Study Protocol

This protocol provides a general framework for an in vivo study in rodents to assess the metabolic effects of NTBC.

Materials:

  • Rodents (e.g., C57BL/6 mice or Wistar rats)

  • NTBC hydrochloride

  • Vehicle for oral gavage (e.g., sterile water)

  • Oral gavage needles

  • Metabolic cages (for urine and feces collection)

  • Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)

  • Anesthesia (if required for terminal procedures)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals to the housing conditions for at least one week.

    • Randomly assign animals to treatment and control groups (e.g., n=8-10 per group).

  • NTBC Administration:

    • Prepare a solution of NTBC hydrochloride in the vehicle at the desired concentration.

    • Administer NTBC to the treatment groups via oral gavage. Common doses are in the range of 5-10 mg/kg body weight.

    • Administer an equal volume of the vehicle to the control group.

    • The dosing can be a single administration or repeated daily for a specified period (e.g., 5 days a week for 6 weeks).

  • Sample Collection:

    • Urine: House animals in metabolic cages for 24-hour urine collection at specified time points.

    • Blood: Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia). Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

    • Tissues: At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sample Processing and Analysis:

    • Process blood to obtain plasma by centrifugation.

    • Store all samples at -80°C.

    • Analyze plasma for tyrosine concentration using HPLC.

    • Analyze urine for succinylacetone (if relevant to the model) or other metabolites using LC-MS/MS.

    • Perform metabolite extraction from tissues for metabolomic analysis.

Analytical Methods

Quantification of Tyrosine in Plasma by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection can be used for the sensitive and specific quantification of tyrosine in plasma. The inherent fluorescence of the aromatic amino acid allows for detection without derivatization.

General Procedure:

  • Sample Preparation: Precipitate plasma proteins by adding an acid (e.g., 6% perchloric acid), followed by centrifugation.

  • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase HPLC column. Use an isocratic mobile phase (e.g., 5% acetonitrile in water).

  • Detection: Use a fluorescence detector with an excitation wavelength of approximately 215 nm and an emission wavelength of around 283 nm.

  • Quantification: Calculate the concentration of tyrosine by comparing the peak area to a standard curve prepared with known concentrations of tyrosine.

Quantification of Succinylacetone in Urine by LC-MS/MS

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of succinylacetone (SA), a key biomarker in HT-1.

General Procedure:

  • Sample Preparation:

    • Add an internal standard (e.g., ¹³C₄-succinylacetone) to the urine sample.

    • Derivatize SA to improve its chromatographic and mass spectrometric properties. This can involve oximation with hydroxylamine followed by butylation.

    • Extract the derivatized SA using solvent-solvent extraction.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto an LC system coupled to a tandem mass spectrometer.

    • Use a suitable LC column (e.g., C18) and mobile phase gradient to separate the analyte from matrix components.

    • Use electrospray ionization (ESI) in positive mode.

    • Monitor specific precursor-to-product ion transitions for both SA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Calculate the concentration of SA based on the ratio of the peak area of SA to the peak area of the internal standard, using a calibration curve.

Signaling and Metabolic Pathway Visualization

Tyrosine_Metabolism_and_NTBC_Block cluster_pathway Tyrosine Catabolic Pathway cluster_inhibition Inhibition cluster_consequences Metabolic Consequences of NTBC Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase Tyrosine_Accumulation Increased Tyrosine Tyrosine->Tyrosine_Accumulation HGA Homogentisate HPPA->HGA 4-HPPD MAA Maleylacetoacetate HGA->MAA Homogentisate Oxidase Downstream_Reduction Decreased Downstream Metabolites (HGA, Succinylacetone) HGA->Downstream_Reduction FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH) Succinylacetone Succinylacetone (in HT-1) FAA->Succinylacetone Succinylacetone->Downstream_Reduction NTBC NTBC NTBC->HPPA Blocks Conversion

The effect of NTBC on the tyrosine catabolic pathway.

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemicals and biological materials. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Safety Precautions for Handling Ntncb Hydrochloride in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed safety precautions and handling protocols for Ntncb hydrochloride, a potent and selective neuropeptide Y receptor Y5 (NPY Y5) antagonist. Due to its bioactive nature and potential hazards, strict adherence to safety guidelines is crucial to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.

Given these classifications, it is imperative to handle this compound with appropriate care to avoid accidental ingestion and to prevent its release into the environment.

Quantitative Safety Data

ParameterClassification/ValueReference
GHS Classification Acute Toxicity, Oral (Category 4)Safety Data Sheet
Acute Aquatic Toxicity (Category 1)Safety Data Sheet
Chronic Aquatic Toxicity (Category 1)Safety Data Sheet
Signal Word WarningSafety Data Sheet
Hazard Statements H302: Harmful if swallowed.Safety Data Sheet
H410: Very toxic to aquatic life with long lasting effects.Safety Data Sheet

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, the following PPE and engineering controls are mandatory when handling this compound:

  • Engineering Controls:

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.

    • Ensure easy access to an emergency eyewash station and a safety shower.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use and change them frequently.

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

PPE_Engineering_Controls cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls ppe_eye Safety Goggles/ Face Shield ppe_hands Nitrile Gloves ppe_body Lab Coat ppe_resp Respirator (if needed) eng_hood Chemical Fume Hood eng_wash Eyewash Station/ Safety Shower handling Handling this compound handling->ppe_eye handling->ppe_hands handling->ppe_body handling->ppe_resp handling->eng_hood Primary Containment Experimental_Workflow cluster_stock Stock Solution Preparation cluster_cell_culture Cell Treatment Protocol weigh Weigh Ntncb HCl (in fume hood) dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20/-80°C dissolve->aliquot prepare_working Prepare Working Solutions (Dilute stock in media) aliquot->prepare_working Use for experiment seed Seed Cells in Plate seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (24-72h) treat->incubate analyze Downstream Analysis incubate->analyze

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ntncb Hydrochloride Instability in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of experimental compounds is paramount for reproducible and reliable results. This guide provides a comprehensive resource for troubleshooting potential instability issues with Ntncb hydrochloride, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-peptide competitive antagonist for the neuropeptide Y (NPY) Y5 receptor. Its chemical name is 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride.[2] It works by blocking the binding of NPY to the Y5 receptor, thereby inhibiting its downstream signaling pathways. The Y5 receptor is implicated in the regulation of appetite and energy homeostasis.

Q2: I'm observing inconsistent or lower-than-expected potency in my assay results. Could this compound instability be the cause?

Yes, inconsistent results or a loss of potency are common indicators of compound degradation. The stability of this compound, like many small molecules, can be affected by factors such as pH, temperature, light exposure, and the composition of your experimental medium. It is crucial to verify the integrity of your compound and assess its stability under your specific experimental conditions.

Q3: My this compound solution has a slight color change and/or shows signs of precipitation. What should I do?

Visible changes like color alteration or precipitation are strong indicators of chemical instability, oxidation, or hydrolysis. You should immediately consult the manufacturer's datasheet for information on solubility and stability. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.

Q4: How should I properly store this compound to ensure its stability?

While specific storage instructions should be obtained from the supplier, general best practices for storing hydrochloride salts of small molecules include:

  • Temperature: Store at the recommended temperature, which for this compound is typically -20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.

  • Light: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil, as many compounds are light-sensitive.

  • Moisture: Store in a dry, desiccated environment, as hydrochloride salts can be hygroscopic. Ensure containers are tightly sealed.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential instability issues with this compound.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental resultsCompound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity and identity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.
Visible changes in the compound (e.g., color change, precipitation)Chemical instability, oxidation, or hydrolysis.1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Prepare Fresh Solutions: Discard the old solution and prepare a fresh one, paying close attention to the solvent and pH. 3. Filter-sterilize: If using in cell-based assays, filter-sterilize the solution rather than autoclaving.
Loss of activity over the course of a long experimentInstability in the experimental medium (e.g., cell culture media, buffer).1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Consider Protective Agents: In some cases, antioxidants or other stabilizing agents can be added to the medium, but their compatibility with the experimental system must be verified.
Poor solubility in aqueous buffersThe hydrochloride salt may have limited solubility in certain buffer systems, especially those with a high chloride concentration (common ion effect).1. Optimize Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. 2. Adjust pH: The solubility of many compounds is pH-dependent. Test the solubility and stability at different pH values. 3. Use a Different Buffer System: Some buffer components can catalyze degradation. Test for stability in alternative buffer systems (e.g., citrate, HEPES).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for subjecting this compound to various stress conditions to evaluate its intrinsic stability.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Place in an oven at 80°C for 24 hours.

    • Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Expose to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL and keep at room temperature, protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. Identify and quantify any degradation products that are formed.

Protocol 2: NPY Y5 Receptor Competitive Binding Assay

This protocol provides a framework for assessing the potency of this compound.

  • Materials:

    • Cell membranes expressing the human NPY Y5 receptor.

    • Radiolabeled NPY ligand (e.g., ¹²⁵I-PYY).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • This compound stock solution.

    • Non-specific binding control (e.g., high concentration of unlabeled NPY).

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or the this compound dilutions.

    • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

Visualizations

NPY_Y5_Signaling_Pathway NPY NPY Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds & Activates Ntncb This compound (Antagonist) Ntncb->Y5R Blocks Binding G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Promotes cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., altered neuronal activity, appetite regulation) cAMP->Cellular_Response Modulates Ca_mobilization->Cellular_Response Modulates

Caption: NPY Y5 receptor signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Assay Results Check_Purity Verify Compound Purity (HPLC, LC-MS) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Review_Storage Review Storage Conditions (Temp, Light, Moisture) Storage_OK Storage Correct? Review_Storage->Storage_OK Assess_Solution Assess Solution Stability (Fresh vs. Old) Solution_Stable Solution Stable? Assess_Solution->Solution_Stable Purity_OK->Review_Storage Yes Order_New Order New Compound Purity_OK->Order_New No Storage_OK->Assess_Solution Yes Correct_Storage Correct Storage Practices Storage_OK->Correct_Storage No Prepare_Fresh Prepare Fresh Solutions for Each Experiment Solution_Stable->Prepare_Fresh No Investigate_Assay Investigate Assay Conditions (Buffer, pH, Time) Solution_Stable->Investigate_Assay Yes End Problem Resolved Correct_Storage->End Prepare_Fresh->End Investigate_Assay->End

Caption: A logical workflow for troubleshooting this compound instability.

Experimental_Workflow Prep_Solutions Prepare Serial Dilutions of this compound Setup_Assay Set Up 96-Well Plate: - Membranes - Radioligand - Compound/Controls Prep_Solutions->Setup_Assay Incubate Incubate to Reach Binding Equilibrium Setup_Assay->Incubate Filter Rapid Filtration and Washing to Separate Bound/Free Ligand Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ Value Measure->Analyze

Caption: Experimental workflow for a competitive binding assay with this compound.

References

optimizing Ntncb hydrochloride concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of Ntncb hydrochloride, a potent and selective inhibitor of the KTX/CSP signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase Target X (KTX), a critical upstream regulator of the Cell Survival Pathway (CSP). By binding to the ATP pocket of KTX, it prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade that promotes cell proliferation and survival.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific biological endpoint.[2][3] For initial experiments, a dose-response study is highly recommended.[2] Based on in-house validation, a starting range of 10 nM to 10 µM is suggested for most cancer cell lines.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.

Q4: Is this compound expected to be cytotoxic?

A4: Yes, by inhibiting the pro-survival KTX/CSP pathway, this compound is expected to induce cell cycle arrest and/or apoptosis in sensitive cell lines. If excessive cytotoxicity is observed at concentrations expected to be effective, it could be due to high sensitivity of the cell line or potential off-target effects. In such cases, reducing the concentration and incubation time is advised.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or no observed efficacy at expected concentrations.

  • Possible Cause 1: Compound Insolubility.

    • Troubleshooting Step: this compound may precipitate when diluted from a DMSO stock into aqueous culture media. Visually inspect the media for any signs of precipitation after adding the compound.

    • Solution: Prepare fresh dilutions and ensure thorough mixing before adding to the cells. If solubility issues persist, consider using a solubilizing agent, though this should be validated to not interfere with the assay.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step: Improper storage or repeated freeze-thaw cycles can lead to degradation. A color change in the stock solution can indicate chemical instability.

    • Solution: Use a fresh, properly stored aliquot of the stock solution for your experiments. Protect stock solutions from light by using amber vials or wrapping them in foil.

  • Possible Cause 3: Cell Health and Density.

    • Troubleshooting Step: The health and confluence of your cells can significantly impact inhibitor efficacy. Assays should be performed on healthy, viable cells in the logarithmic growth phase.

    • Solution: Optimize cell seeding density to ensure cells are not over-confluent at the time of analysis. Always perform a viability count before seeding.

Issue 2: High variability and inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step: Variations in media, supplements, passage number, or incubator conditions can lead to inconsistent cellular responses.

    • Solution: Maintain consistent cell culture practices. Use the same lot of media and supplements, use cells within a defined passage number range, and regularly monitor incubator temperature and CO2 levels.

  • Possible Cause 2: Pipetting Inaccuracy.

    • Troubleshooting Step: Inaccurate serial dilutions or dispensing of the inhibitor can lead to high variability, especially when working with multi-well plates.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For plate-based assays, consider using a multichannel pipette or automated liquid handler for greater consistency.

Issue 3: Observed phenotype does not correlate with target inhibition.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step: At high concentrations, small molecule inhibitors can interact with unintended proteins, leading to off-target effects.

    • Solution: Perform a dose-response curve and use the lowest concentration that achieves effective on-target inhibition. To confirm the observed phenotype is due to KTX inhibition, validate the finding with a structurally different KTX inhibitor or by using a genetic approach like siRNA-mediated knockdown of KTX.

Quantitative Data Summary

The following tables provide representative data for this compound activity in various cancer cell lines.

Table 1: IC50 Values of this compound in Cell Viability Assays (72-hour incubation)

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma85
A549Lung Carcinoma210
MCF-7Breast Adenocarcinoma450
U-87 MGGlioblastoma> 10,000

Table 2: Effect of this compound on Downstream Target Phosphorylation (Western Blot Analysis)

Cell LineTreatment ConcentrationDurationp-CSP (Substrate of KTX) Inhibition (%)
HCT116100 nM4 hours92%
A549250 nM4 hours88%
MCF-7500 nM4 hours85%
U-87 MG10 µM4 hours< 10%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is designed to measure the cytotoxic effects of this compound and determine its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the highest final concentration used.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of KTX Pathway Inhibition

This protocol is used to verify the on-target activity of this compound by measuring the phosphorylation of its direct downstream substrate, CSP.

  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time (e.g., 4 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-CSP and total CSP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities. Normalize the phospho-CSP signal to the total CSP signal to determine the extent of target inhibition.

Visualizations

KTX_CSP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KTX KTX (Kinase Target X) Receptor->KTX Activates CSP CSP (Cell Survival Protein) KTX->CSP Phosphorylates (Activates) Proliferation_Survival Gene Transcription (Proliferation, Survival) CSP->Proliferation_Survival Ntncb This compound Ntncb->KTX Inhibits

Caption: The KTX/CSP signaling pathway and the point of inhibition by this compound.

Optimization_Workflow start Start: Define Cell Line & Endpoint dose_response 1. Perform Dose-Response Assay (e.g., MTT, 10 nM - 10 µM) start->dose_response determine_ic50 2. Determine IC50 for Viability dose_response->determine_ic50 western_blot 3. Validate On-Target Effect (Western Blot for p-CSP) determine_ic50->western_blot select_conc 4. Select Optimal Concentration (Lowest dose with max target inhibition) western_blot->select_conc functional_assay 5. Proceed with Functional Assays (e.g., Apoptosis, Migration) select_conc->functional_assay end End: Experiment Complete functional_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree issue Issue: Low Efficacy check_solubility Is compound soluble in media? issue->check_solubility check_storage Was compound stored correctly? check_solubility->check_storage Yes action_solubility Action: Prepare fresh dilutions, mix well. check_solubility->action_solubility No check_cells Are cells healthy and sub-confluent? check_storage->check_cells Yes action_storage Action: Use new aliquot. check_storage->action_storage No check_target Is KTX expressed in the cell line? check_cells->check_target Yes action_cells Action: Optimize cell seeding density. check_cells->action_cells No action_target Action: Choose a different cell line. check_target->action_target No continue_investigation Continue Investigation check_target->continue_investigation Yes sol_yes Yes sol_no No stor_yes Yes stor_no No cells_yes Yes cells_no No target_yes Yes target_no No

Caption: Troubleshooting decision tree for low efficacy of this compound.

References

Ntncb hydrochloride degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general principles of pharmaceutical stability and data from structurally related compounds. Specific degradation studies on Ntncb hydrochloride are not publicly available. This guide is intended for informational purposes for research professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, a benzenesulfonamide derivative containing a nitro group, this compound is likely susceptible to degradation induced by several factors. The primary environmental factors to consider are pH, temperature, and light.[1][2] Chemical processes such as hydrolysis and oxidation are also potential degradation pathways.[3][4]

Q2: How does pH affect the stability of this compound in solution?

A2: Solutions of hydrochloride salts and sulfonamides can be sensitive to pH.[1] While some sulfonamides are reported to be relatively stable at neutral pH, extremes in acidity or alkalinity can catalyze hydrolysis. For instance, acidic conditions can lead to the cleavage of the sulfonamide bond. It is advisable to maintain solutions within a controlled pH range, typically near neutral, unless experimental conditions require otherwise.

Q3: Is this compound sensitive to light?

A3: The presence of a nitroaromatic group in the structure of this compound suggests a potential for photosensitivity. Exposure to UV or even high-intensity visible light can lead to photodegradation. It is recommended to store both solid material and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

Q4: What is the recommended storage temperature for this compound?

A4: Elevated temperatures generally accelerate the rate of chemical degradation. To ensure long-term stability, this compound should be stored in a cool and dry place. For solutions, refrigeration (2-8 °C) is often recommended to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles if the compound is in solution.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this compound have not been documented in the available literature, based on the degradation of related sulfonamides, potential products could arise from:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond is a common hydrolytic pathway for sulfonamides, which would result in the formation of the corresponding sulfonic acid and amine.

  • Oxidation: The nitrogen or sulfur atoms could be susceptible to oxidation, leading to various oxidized derivatives.

  • Photodegradation: The nitroaromatic moiety could undergo reactions such as reduction of the nitro group to an amino group or other complex photoreactions.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of this compound due to improper storage or handling.- Verify storage conditions (temperature, light exposure).- Prepare fresh solutions for each experiment.- Perform a purity check of the stock material using a suitable analytical method like HPLC.
Appearance of new peaks in chromatograms over time. Formation of degradation products.- Analyze the sample using a stability-indicating HPLC method to separate the parent compound from any degradants.- If possible, identify the degradation products to understand the degradation pathway.- Re-evaluate storage and handling procedures to minimize degradation.
Color change in solid this compound or its solutions. This may indicate chemical degradation, possibly due to light exposure or oxidation.- Discard the discolored material.- Ensure the compound is stored in a dark, cool, and dry environment.- For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation in stock solutions. Could be due to poor solubility, exceeding the solubility limit, or the formation of insoluble degradation products.- Ensure the solvent is appropriate and the concentration is within the solubility limits.- If degradation is suspected, prepare a fresh solution and store it under optimal conditions (cool, dark).- Consider using a co-solvent if solubility is an issue, ensuring the co-solvent does not promote degradation.

Quantitative Data on Degradation (Illustrative)

The following tables provide illustrative data based on studies of related sulfonamide and nitroaromatic compounds to demonstrate potential degradation trends. Note: This data is not specific to this compound and should be used as a general guide.

Table 1: Illustrative Effect of Temperature on Sulfonamide Degradation

Temperature (°C)First-Order Rate Constant (k, min⁻¹) (Illustrative)Half-Life (t½, min) (Illustrative)
600.0035198
800.008285
1000.027126

Data extrapolated from studies on various sulfonamides to illustrate the general trend of increased degradation with temperature.

Table 2: Illustrative Effect of pH on Sulfonamide Hydrolysis

pHRelative Degradation Rate (Illustrative)
2High
4Moderate
7Low
10Moderate
12High

This table illustrates the typical U-shaped pH-rate profile for the hydrolysis of many drugs, where stability is greatest at a specific pH and decreases in more acidic or basic conditions.

Table 3: Illustrative Photodegradation Kinetics of a Nitroaromatic Compound

Exposure Time (hours)Remaining Compound (%) (Illustrative)
0100
285
472
852
1238
2415

Illustrative data showing the degradation of a nitroaromatic compound under continuous UV irradiation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the samples at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation Ntncb This compound SulfonicAcid Sulfonic Acid Derivative Ntncb->SulfonicAcid S-N Cleavage Amine Amine Derivative Ntncb->Amine S-N Cleavage OxidizedProducts Oxidized Products (e.g., N-oxide, S-oxide) Ntncb->OxidizedProducts Photoproducts Photodegradation Products (e.g., reduced nitro group) Ntncb->Photoproducts

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation (Stress Conditions) start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Identify Degradants - Determine Degradation Rate - Elucidate Pathways analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Ntncb Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ntncb hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the full chemical name and structure of this compound?

This compound is the abbreviated name for 2-Nitro-N-((trans-4-((((1,2,3,4-tetrahydronaphthalen-2-yl)methyl)amino)methyl)cyclohexyl)methyl)benzenesulfonamide hydrochloride[1]. Its chemical formula is C25H33N3O4S·HCl[1].

Q2: What are the key stages in the synthesis of this compound?

A plausible synthetic route for this compound involves several key stages:

  • Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with the primary amine of the (trans-4-((((1,2,3,4-tetrahydronaphthalen-2-yl)methyl)amino)methyl)cyclohexyl)methanamine backbone.

  • Salt Formation: Treatment of the resulting sulfonamide free base with hydrochloric acid to form the hydrochloride salt.

  • Purification: Removal of unreacted starting materials, by-products, and other impurities to achieve the desired purity.

Q3: What are some common impurities that can arise during the synthesis of this compound?

While specific impurity profiles for this compound are not extensively documented in the provided search results, common impurities in similar syntheses can include:

  • Unreacted starting materials (e.g., the amine precursor or 2-nitrobenzenesulfonyl chloride).

  • By-products from side reactions, such as the formation of diastereomers if stereocenters are not properly controlled.

  • Residual solvents from the reaction or purification steps.

  • Over-sulfonated or di-sulfonated products.

Q4: Which analytical techniques are recommended for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any unknown impurities[2].

Troubleshooting Guide

Synthesis Challenges

Q5: I am observing low yields in the sulfonamide formation step. What are the potential causes and solutions?

  • Issue: Incomplete reaction.

    • Solution: Ensure all reagents are pure and anhydrous. Optimize reaction conditions such as temperature, reaction time, and solvent. The use of a suitable base to scavenge the HCl generated during the reaction is critical.

  • Issue: Side reactions.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the sulfonyl chloride slowly to the amine solution can help minimize side product formation. Maintain the recommended reaction temperature to avoid unwanted side reactions.

Purification Challenges

Q6: I am having difficulty removing a persistent impurity during purification. What strategies can I employ?

  • Issue: Impurity co-elutes with the product in column chromatography.

    • Solution: Experiment with different solvent systems for chromatography. A change in the polarity or the use of a gradient elution might improve separation. Alternatively, consider a different purification technique such as preparative HPLC.

  • Issue: The impurity is structurally very similar to this compound.

    • Solution: Recrystallization can be a powerful technique for removing closely related impurities[3]. Experiment with different solvent and anti-solvent combinations to find optimal conditions for selective crystallization of the desired product. An acid-base extraction could also be effective in separating impurities with different pKa values[3].

Q7: My final this compound product has a low purity after recrystallization. How can I improve this?

  • Issue: Inefficient removal of impurities.

    • Solution: Ensure the correct solvent for recrystallization is chosen; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures. Washing the collected crystals with a small amount of cold solvent can help remove residual soluble impurities.

  • Issue: Product oiling out instead of crystallizing.

    • Solution: This can happen if the solution is supersaturated or if the cooling rate is too fast. Try cooling the solution more slowly or adding a seed crystal to induce crystallization. Using a different solvent system may also resolve this issue.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Typical YieldKey AdvantagesKey Disadvantages
Recrystallization85-95%>99%70-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is significantly soluble in the cold solvent.
Acid-Base Extraction70-90%95-98%80-95%Excellent for removing non-basic impurities.Less effective for removing basic impurities with similar pKa values.
Column Chromatography60-80%>98%50-80%Highly effective for separating a wide range of impurities.Can be time-consuming and require significant amounts of solvent.
Preparative HPLCAny>99.5%40-70%Highest resolution for achieving very high purity.Expensive, lower throughput, and requires specialized equipment.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar organic compounds.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

  • Dissolve the primary amine precursor in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or pyridine) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Dissolve 2-nitrobenzenesulfonyl chloride in the same solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

Protocol 2: General Procedure for Hydrochloride Salt Formation

  • Dissolve the purified sulfonamide free base in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) with stirring.

  • Continue stirring until a precipitate forms. The formation of the salt may be immediate or require some time.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

  • Dry the this compound salt under vacuum.

Protocol 3: General Recrystallization Procedure

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Sulfonamide Formation cluster_intermediate Intermediate cluster_salt_formation Salt Formation cluster_product Final Product Amine Amine Precursor Reaction Reaction in aprotic solvent with base Amine->Reaction SulfonylChloride 2-Nitrobenzenesulfonyl Chloride SulfonylChloride->Reaction FreeBase Ntncb Free Base Reaction->FreeBase HCl_addition Addition of HCl FreeBase->HCl_addition FinalProduct This compound HCl_addition->FinalProduct Purification_Workflow Crude Crude Ntncb HCl Dissolve Dissolve in Solvent Crude->Dissolve PurificationChoice Purification Method? Dissolve->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Initial Purity Column Column Chromatography PurificationChoice->Column Complex Mixture AcidBase Acid-Base Extraction PurificationChoice->AcidBase Specific Impurities Filtration Filtration & Drying Recrystallization->Filtration Column->Filtration AcidBase->Filtration PureSolid Pure Ntncb HCl Solid Analysis Purity Analysis (HPLC, NMR) PureSolid->Analysis Filtration->PureSolid Troubleshooting_Tree Start Low Yield or Purity Issue CheckStep Identify Problem Stage Start->CheckStep Synthesis Synthesis Stage CheckStep->Synthesis Synthesis Purification Purification Stage CheckStep->Purification Purification CheckReaction Check Reaction Conditions Synthesis->CheckReaction CheckPurity Check Purification Method Purification->CheckPurity Reagents Impure/Wet Reagents? CheckReaction->Reagents Yes Conditions Suboptimal Temp/Time? CheckReaction->Conditions No Solvent Incorrect Solvent? CheckPurity->Solvent Yes Method Ineffective Method? CheckPurity->Method No Solution1 Purify Reagents, Use Anhydrous Conditions Reagents->Solution1 Solution2 Optimize Temp & Time Conditions->Solution2 Solution3 Solvent Screening for Recrystallization Solvent->Solution3 Solution4 Try Alternative Method (e.g., Chromatography) Method->Solution4

References

adjusting Ntncb hydrochloride dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Adjusting Nitisinone (formerly referred to as Ntncb hydrochloride) Dosage to Minimize Toxicity

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers utilizing Nitisinone, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The primary focus is on strategies to adjust dosage and experimental conditions to minimize toxicity, particularly the ocular effects associated with its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Nitisinone?

A1: Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the catabolic pathway of tyrosine.[1] By inhibiting HPPD, Nitisinone prevents the breakdown of tyrosine, leading to an accumulation of this amino acid in the plasma. In the context of Hereditary Tyrosinemia Type 1 (HT-1), this inhibition is therapeutic as it prevents the formation of toxic downstream metabolites, succinylacetone and succinylacetoacetate, which are responsible for liver and kidney damage.[2]

Q2: What is the principal toxic effect observed with Nitisinone administration in preclinical studies?

A2: The most significant toxicity noted in preclinical animal studies is ocular, specifically corneal lesions or keratopathy.[1] This is not a direct toxic effect of the compound itself, but rather a consequence of the sustained high levels of plasma tyrosine (hypertyrosinemia) that result from the inhibition of HPPD. These corneal lesions are similar to those seen in animals fed a high-tyrosine diet.

Q3: Is the ocular toxicity observed in all animal models?

A3: No, there is a notable species-specific difference in the presentation of ocular toxicity. Rats and Beagle dogs have been shown to develop reversible corneal lesions at doses as low as 1 mg/kg/day. In contrast, mice, rabbits, and Rhesus monkeys did not exhibit corneal lesions even at higher doses (e.g., 10 mg/kg/day for 90 days).

Q4: How can Nitisinone-induced toxicity be minimized in experimental settings?

A4: The primary strategy to mitigate toxicity is to control the resulting hypertyrosinemia. This is typically achieved by implementing a diet restricted in tyrosine and its precursor, phenylalanine. In clinical practice and highly recommended for preclinical studies, plasma tyrosine levels should be monitored and maintained below 500 µmol/L. Dosage adjustments of Nitisinone should be guided by efficacy markers (e.g., levels of succinylacetone in urine) rather than solely by tyrosine levels.

Q5: What biochemical markers are crucial for monitoring the efficacy and dosage of Nitisinone?

A5: The key biomarker for efficacy, particularly in models of Tyrosinemia Type 1, is the level of succinylacetone in urine or plasma. Successful Nitisinone therapy should lead to undetectable levels of succinylacetone. Monitoring plasma tyrosine levels is essential for managing and minimizing the risk of ocular toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Observation of corneal opacities or lesions in study animals (rats, dogs). Elevated plasma tyrosine levels due to HPPD inhibition.1. Immediately measure plasma tyrosine concentrations. 2. Implement or increase the restriction of dietary tyrosine and phenylalanine. 3. Temporarily reduce the Nitisinone dose and monitor both tyrosine and succinylacetone levels. 4. Conduct regular slit-lamp examinations to monitor the progression or regression of lesions.
Succinylacetone levels remain detectable in urine after initiating Nitisinone. The dosage of Nitisinone is insufficient to achieve complete inhibition of HPPD.1. Increase the Nitisinone dosage incrementally (e.g., from 1 mg/kg/day to 1.5 mg/kg/day). 2. Continue to monitor urinary succinylacetone levels weekly until they are undetectable. 3. Concurrently monitor plasma tyrosine to ensure it remains below the 500 µmol/L threshold.
High variability in plasma tyrosine levels between animals at the same dose. Differences in dietary intake or individual metabolic rates.1. Ensure strict control and monitoring of food consumption for all animals. 2. Increase the frequency of plasma tyrosine monitoring to better understand individual animal responses. 3. Consider single-caging of animals to prevent variations in food intake.
Unexpected signs of systemic toxicity (e.g., CNS depression, muscle weakness) are observed. High doses of Nitisinone may lead to off-target effects or exaggerated pharmacological effects.1. In rats, CNS depression has been observed at high doses (500 mg/kg). 2. Review the dosing regimen and consider a dose-range-finding study to establish the maximum tolerated dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) for your specific model and experimental conditions.

Quantitative Toxicity Data

The following tables summarize available preclinical toxicity data for Nitisinone. It is important to note that many of the early toxicology studies were not conducted under Good Laboratory Practice (GLP) standards as the compound was initially developed as a herbicide.

Table 1: Repeat-Dose Ocular Toxicity of Nitisinone

SpeciesDoseDurationObserved EffectsReference
Rat1 mg/kg/day6 weeksReversible corneal lesions
Beagle Dog≥ 0.1 mg/kg/day3 monthsDegenerative and inflammatory corneal changes (transient and reversible)
Mouse10 mg/kg/day90 daysNo corneal lesions
Rabbit10 mg/kg/day90 daysNo corneal lesions
Rhesus Monkey10 mg/kg/day90 daysNo corneal lesions

Table 2: Reproductive and Developmental Toxicity of Nitisinone

SpeciesStudy TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
MouseEmbryofetal Development< 55Incomplete skeletal ossification of fetal bones. Decreased pup survival at doses 0.4 times the recommended human dose.
RabbitEmbryofetal Development< 55Maternal toxicity and incomplete skeletal ossification of fetal bones.
RatFertility/Embryofetal Development-100Reduced litter size, decreased pup weight at birth, and decreased pup survival.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocols

Protocol 1: In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of Nitisinone on HPPD. The assay is based on a coupled-enzyme system.

Materials:

  • Recombinant HPPD enzyme

  • Homogentisate 1,2-dioxygenase (HGD) enzyme

  • Nitisinone

  • p-hydroxyphenylpyruvate (HPPA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactor Solution (e.g., 1 mM FeSO₄, 2 mM Ascorbic acid)

  • DMSO

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare Nitisinone Dilutions: Create a serial dilution of Nitisinone in DMSO to achieve a range of concentrations.

  • Set up Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • 156 µL Assay Buffer

    • 20 µL 10X Cofactor Solution

    • 2 µL of Nitisinone dilution (or DMSO for control)

    • 10 µL HGD enzyme solution

    • 10 µL HPPD enzyme solution

  • Pre-incubation: Mix the plate gently and pre-incubate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 2 µL of 10 mM HPPA substrate solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 318 nm (corresponding to the formation of maleylacetoacetate) over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each Nitisinone concentration and calculate the IC₅₀ value.

Protocol 2: Quantification of Urinary Succinylacetone by GC-MS

This protocol provides a method for the quantitative analysis of succinylacetone in urine, a key biomarker for Nitisinone efficacy.

Materials:

  • Urine samples

  • ¹³C₅-succinylacetone (internal standard)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for oximation and trimethylsilane (TMS) derivatization

  • Organic solvents for extraction

Procedure:

  • Sample Preparation: To a defined volume of urine (normalized by creatinine concentration), add the ¹³C₅-succinylacetone internal standard.

  • Oximation and Extraction: Perform oximation of succinylacetone and the internal standard, followed by extraction from the urine matrix using organic solvents.

  • Derivatization: Derivatize the extracted compounds to form trimethylsilane (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selective ion monitoring (SIM) to detect and quantify the TMS derivatives of succinylacetone and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of succinylacetone. Calculate the concentration of succinylacetone in the urine samples based on the ratio of the peak area of the analyte to the internal standard.

Protocol 3: Measurement of Plasma Tyrosine Levels

This protocol outlines a method for determining tyrosine concentrations in plasma samples, crucial for monitoring and mitigating toxicity.

Materials:

  • Plasma samples

  • Phenylalanine-d₅ and tyrosine-d₄ (internal standards)

  • Methanolic solution for deproteinization

  • Butanolic hydrogen chloride for esterification

  • Acetonitrile

  • Electrospray ionization tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Deproteinization: Add a methanolic solution containing the internal standards (phenylalanine-d₅ and tyrosine-d₄) to the plasma samples to precipitate proteins.

  • Centrifugation and Drying: Centrifuge the samples and transfer the supernatant to a new microtiter plate. Dry the liquid phase.

  • Esterification: Convert the amino acids to butyl esters using butanolic hydrogen chloride.

  • Reconstitution: Dry the samples again and reconstitute in 80% acetonitrile in water.

  • LC-MS/MS Analysis: Analyze the samples using electrospray ionization tandem mass spectrometry.

  • Quantification: Determine the concentration of tyrosine by comparing its peak area to that of the tyrosine-d₄ internal standard against a standard curve.

Visualizations

Tyrosine_Metabolism_Pathway cluster_pathway Tyrosine Catabolic Pathway cluster_inhibition Pharmacological Intervention cluster_toxicity Consequence of Inhibition Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase Hypertyrosinemia Hypertyrosinemia (Elevated Plasma Tyrosine) Tyrosine->Hypertyrosinemia Accumulation Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase (FAH) Nitisinone Nitisinone (NTBC) Nitisinone->HPPA Inhibition Ocular_Toxicity Ocular Toxicity (Corneal Keratopathy) Hypertyrosinemia->Ocular_Toxicity

Caption: Mechanism of Nitisinone action and induced toxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_dosing Dosing and Monitoring cluster_analysis Endpoint Analysis A Select Animal Model (e.g., Rat for toxicity, Mouse for efficacy) B Establish Baseline Diet (Standard vs. Tyrosine/Phenylalanine-restricted) A->B C Acclimatize Animals B->C D Administer Nitisinone (e.g., Oral gavage) C->D E Monitor Clinical Signs Daily (Focus on ocular health) D->E F Collect Samples (Blood for Tyrosine, Urine for Succinylacetone) E->F G Adjust Diet and/or Dose Based on biochemical markers and clinical signs F->G G->D Iterative Adjustment H Terminal Sample Collection G->H End of Study I Histopathology of Target Organs (Eyes, Liver, Kidneys) H->I J Biochemical Analysis (Plasma Tyrosine, Urinary Succinylacetone) H->J

Caption: In vivo study workflow for Nitisinone.

References

Technical Support Center: Ensuring Consistent Results with Research Compounds in Long-term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Ntncb hydrochloride" could not be identified in scientific literature or chemical databases. The following technical support guide provides best practices and troubleshooting advice applicable to the use of a generic hydrochloride research compound in long-term studies, based on established principles of chemical handling, stability testing, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring the consistency of a hydrochloride compound in a long-term study?

A1: The three most critical factors are:

  • Compound Stability: Ensuring the chemical integrity of the compound over the duration of the study.

  • Solvent and Formulation: Using a consistent and appropriate solvent and formulation that maintains the compound's solubility and stability.

  • Storage Conditions: Adhering to strict storage protocols to prevent degradation from light, temperature, and moisture.[1]

Q2: How can I minimize batch-to-batch variability of my compound?

A2: To minimize batch-to-batch variability, it is recommended to:

  • Purchase a single, large lot of the compound for the entire study, if possible.

  • If using multiple batches, obtain a Certificate of Analysis (CoA) for each batch and compare key parameters such as purity (e.g., by HPLC), appearance, and solubility.

  • Perform a small-scale pilot experiment to compare the biological activity of new and old batches before proceeding with large-scale studies.

Q3: What are the best practices for storing a hydrochloride compound stock solution?

A3: For optimal storage of a stock solution:

  • Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Store at the recommended temperature, typically -20°C or -80°C, as specified by the manufacturer or determined by stability studies.[1]

  • Ensure the container is tightly sealed to prevent solvent evaporation and entry of moisture.[1]

Troubleshooting Guide

Q1: I am observing a gradual decrease in the biological effect of my compound over the course of my multi-month in vivo study. What could be the cause?

A1: This issue often points to compound degradation. Consider the following:

  • Stock Solution Stability: Has the stock solution been stored properly and for how long? It is advisable to prepare fresh stock solutions at regular intervals.

  • Working Solution Stability: How long are the diluted, working solutions kept before administration? These are often less stable than concentrated stock solutions. Prepare them fresh daily if possible.

  • In-Vivo Stability: The compound may be unstable in the formulation used for administration or may be rapidly metabolized. Investigate the stability of the compound in the vehicle under the administration conditions.

Q2: My hydrochloride compound is precipitating out of solution when I dilute it in my aqueous cell culture medium. How can I resolve this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds, even in their hydrochloride salt form. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The concentration in the medium may be exceeding the compound's aqueous solubility.

  • Use a Different Solvent for Stock Solution: While DMSO is common, other solvents like ethanol may be more suitable for certain compounds and formulations.

  • Incorporate a Surfactant or Solubilizing Agent: A small amount of a biocompatible surfactant (e.g., Tween 80) or a cyclodextrin can sometimes improve aqueous solubility. However, these should be tested for effects on your experimental system first.

  • pH Adjustment: The pH of the final solution can significantly impact the solubility of hydrochloride salts. Ensure the pH of your final medium is compatible with keeping the compound in its protonated, more soluble form.

Quantitative Data Summary

The following table provides an example of data from a long-term stability study of a hypothetical hydrochloride compound in a DMSO stock solution stored at different temperatures. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Time PointPurity at -80°C (%)Purity at -20°C (%)Purity at 4°C (%)Purity at Room Temp (%)
Day 099.899.899.899.8
1 Month99.799.698.592.1
3 Months99.799.497.285.4
6 Months99.699.195.076.2
1 Year99.598.590.160.5

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride Compound Stock Solution

  • Pre-dissolution Steps:

    • Allow the vial of the hydrochloride compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation of atmospheric moisture onto the powder.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of a suitable solvent (e.g., sterile DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (e.g., to 37°C) may be necessary for some compounds, but check for temperature sensitivity first.

  • Sterilization and Storage:

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Protocol 2: Long-Term Stability Assessment of a Stock Solution

  • Sample Preparation:

    • Prepare a large batch of the stock solution as described in Protocol 1.

    • Create multiple, identical aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points:

    • Establish a series of time points for analysis (e.g., Day 0, 1 month, 3 months, 6 months, 1 year).

  • Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Analyze the purity of the compound using a validated analytical method, such as HPLC-UV.

    • Compare the purity at each time point to the initial purity at Day 0 to determine the rate of degradation under each condition.

  • Functional Assay:

    • In parallel, it is advisable to test the biological activity of the stored compound at key time points using a reliable in vitro assay to ensure that chemical stability correlates with functional stability.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & QC cluster_invivo Phase 2: Long-Term In Vivo Study cluster_analysis Phase 3: Analysis & Interpretation Compound Obtain Compound (Single Lot) CoA Review Certificate of Analysis Compound->CoA Stock Prepare & Aliquot Stock Solution CoA->Stock Stability Initiate Long-Term Stability Study Stock->Stability Dosing Prepare Fresh Dosing Solution Daily Stock->Dosing Compare Compare with Stability Data Stability->Compare Stability Results Admin Administer to Animal Cohorts Dosing->Admin Monitor Monitor Health & Collect Data Admin->Monitor Monitor->Admin Daily Dosing Endpoint Endpoint Analysis Monitor->Endpoint Data Analyze Experimental Data Endpoint->Data Data->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for a long-term in vivo study ensuring compound consistency.

generic_signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Compound Ntncb HCl (Hypothetical Inhibitor) Compound->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Response Gene Expression

Caption: A generic kinase signaling pathway potentially modulated by a research compound.

References

Validation & Comparative

A Comparative Analysis of Ntncb Hydrochloride and Other HPPD Inhibitors in Therapeutic and Preclinical Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ntncb hydrochloride, clinically known as nitisinone, with other inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While nitisinone is an established therapeutic agent for hereditary tyrosinemia type 1 (HT-1), this guide also examines other HPPD inhibitors, primarily developed as herbicides, to offer a broader perspective on their relative potencies and mechanisms of action. This comparative analysis is supported by quantitative data from in vitro studies, clinical trial outcomes for nitisinone, and detailed experimental methodologies.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine.[1][2] Inhibition of this enzyme has therapeutic applications in managing rare metabolic disorders and has also been widely exploited for weed control in agriculture. In a therapeutic setting, blocking HPPD prevents the accumulation of toxic metabolites in conditions like HT-1.[1][3] Nitisinone is the only HPPD inhibitor approved for therapeutic use in humans. Other HPPD inhibitors, such as mesotrione and tembotrione, are effective herbicides.[4]

Quantitative Comparison of HPPD Inhibitor Efficacy

The inhibitory potential of various HPPD inhibitors has been quantified in vitro, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for nitisinone and several other HPPD inhibitors against rat liver HPPD, providing a direct comparison of their intrinsic inhibitory activity.

Table 1: In Vitro Efficacy of HPPD Inhibitors Against Rat Liver HPPD

Compound IC50 (nM)
Nitisinone (this compound) ~152
Tembotrione Not specified
Mesotrione Not specified
Analogue 3 ~152
Analogue 4 Not specified

| Analogue 6 | ~36.4 |

Note: The study from which these values are sourced refers to tembotrione and mesotrione as compounds 3 and 4 respectively, but does not provide their specific IC50 values in the table, instead noting their favorable profiles. Analogue 6 is presented as a promising compound with a significantly lower IC50 value.

Clinical Efficacy of Nitisinone (this compound)

The clinical efficacy of nitisinone for the treatment of hereditary tyrosinemia type 1 is well-established and is primarily assessed by observing long-term patient outcomes and monitoring specific biomarkers, such as succinylacetone.

Long-Term Patient Outcomes

Clinical studies have demonstrated that early initiation of nitisinone treatment in patients with HT-1 dramatically improves survival rates and reduces the need for liver transplantation. A long-term study following patients for 15 years revealed that no patients who started treatment within the first 28 days of life required a liver transplant or died, compared to 13% of those who started treatment later.

Biomarker Reduction

A key indicator of nitisinone's efficacy is the reduction of succinylacetone in the blood and urine. Succinylacetone is a toxic metabolite that accumulates in HT-1, and its levels are a primary marker for diagnosis and treatment monitoring. A therapeutic range for nitisinone in plasma has been validated to be between 40 to 60 μmol/L to effectively suppress succinylacetone excretion.

Comparative Pharmacokinetics: Nitisinone vs. Mesotrione

A study in healthy male volunteers compared the pharmacokinetic profiles of a single oral dose of nitisinone and mesotrione. The results highlight significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles in humans, which likely contributes to their distinct applications.

Table 2: Comparative Pharmacokinetics of Nitisinone and Mesotrione in Humans

Parameter Nitisinone (1 mg/kg) Mesotrione (4 mg/kg)
Time to Peak Plasma Concentration (Tmax) ~3.5 hours ~1 hour
Plasma Half-life (t1/2) ~54 hours ~1 hour
Effect on Plasma Tyrosine Increase to ~1100 nmol/mL Increase to ~300 nmol/mL

| Duration of Tyrosine Elevation | Returned to baseline within 2 months | Returned to baseline within 2 days |

Experimental Protocols

In Vitro HPPD Inhibition Assay

The determination of IC50 values for HPPD inhibitors is typically performed using a coupled enzyme assay.

Objective: To measure the in vitro inhibitory activity of a compound against the HPPD enzyme.

Principle: The activity of HPPD is determined by monitoring the consumption of oxygen in the reaction it catalyzes. The rate of oxygen consumption is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

  • Rat liver cytosol (as a source of HPPD)

  • Test compounds (e.g., nitisinone, mesotrione)

  • Oxygen consumption measurement system (e.g., SDR SensorDish Reader)

  • Assay buffer and reagents

Procedure:

  • Prepare rat liver cytosol as the source of the HPPD enzyme.

  • Prepare stock solutions of the test compounds.

  • In a suitable reaction vessel, combine the rat liver cytosol with the assay buffer.

  • Add varying concentrations of the test compound to the reaction vessels.

  • Initiate the enzymatic reaction by adding the substrate (p-hydroxyphenylpyruvate).

  • Measure the rate of oxygen consumption over time.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare HPPD Enzyme (from rat liver cytosol) mix Combine Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Solutions (varying concentrations) prep_inhibitor->mix add_substrate Add Substrate (HPPA) mix->add_substrate measure Measure O2 Consumption add_substrate->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 Value plot->calculate

Workflow for In Vitro HPPD Inhibition Assay.
Measurement of Succinylacetone in Blood and Urine

The clinical efficacy of nitisinone is monitored by measuring succinylacetone levels.

Objective: To quantify the concentration of succinylacetone in biological samples (dried blood spots or urine) for the diagnosis and monitoring of tyrosinemia type 1.

Principle: Succinylacetone is measured using tandem mass spectrometry (MS/MS) for blood samples and gas chromatography-mass spectrometry (GC-MS) for urine samples. These methods provide high sensitivity and specificity for the detection and quantification of this key biomarker.

Procedure (Tandem Mass Spectrometry for Dried Blood Spots):

  • Punch a 3 mm spot from a dried blood spot card into a 96-well plate.

  • Add a solution of 80% acetonitrile containing hydrazine monohydrate and an internal standard of succinylacetone to each well.

  • Incubate the plate at 65°C for 30 minutes.

  • Transfer the supernatant to a new 96-well plate and dry it under heated nitrogen.

  • Reconstitute the sample and analyze it using a tandem mass spectrometer.

G Tyrosine Tyrosine pHPPA p-Hydroxyphenylpyruvate Tyrosine->pHPPA HPPD HPPD pHPPA->HPPD HGA Homogentisic Acid Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Succinylacetone Succinylacetone Fumarylacetoacetate->Succinylacetone FAH FAH (Deficient in HT-1) Fumarylacetoacetate->FAH Fumarate_Acetoacetate Fumarate + Acetoacetate HPPD->HGA Nitisinone Nitisinone Nitisinone->HPPD FAH->Fumarate_Acetoacetate

Tyrosine Catabolism and the Site of Nitisinone Action.

Discussion

The data presented demonstrate that nitisinone (this compound) is a potent inhibitor of HPPD with proven clinical efficacy in the management of hereditary tyrosinemia type 1. While other HPPD inhibitors, such as certain analogues and commercially available herbicides, exhibit comparable or even superior in vitro inhibitory activity, their clinical utility is unknown and they are not approved for human use. The significant differences in pharmacokinetic profiles between nitisinone and mesotrione underscore the importance of specific molecular structures in determining a compound's suitability for therapeutic versus herbicidal applications. The long half-life of nitisinone is advantageous for maintaining sustained enzyme inhibition in a clinical setting, whereas the rapid degradation of mesotrione is a desirable trait for an herbicide to minimize environmental persistence.

Future research may focus on developing novel HPPD inhibitors with improved therapeutic indices, potentially offering even greater efficacy and safety for patients with rare metabolic disorders. The experimental protocols outlined in this guide provide a foundation for the preclinical and clinical evaluation of such next-generation therapeutic agents.

References

Ntncb Hydrochloride: A Comparative Analysis of its Inhibitory Effect on 4-hydroxyphenylpyruvate dioxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Ntncb hydrochloride (Nitisinone) on the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The performance of Nitisinone is compared with other known HPPD inhibitors, supported by experimental data from publicly available research. Detailed experimental protocols and visual diagrams of the relevant biological pathway and experimental workflow are included to facilitate a comprehensive understanding.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine.[1][2] Inhibition of this enzyme leads to an accumulation of tyrosine and a deficiency in downstream metabolites, a mechanism that is utilized in both herbicide development and for therapeutic purposes.[3] In medicine, HPPD inhibitors are used to treat hereditary tyrosinemia type 1, a rare genetic disorder caused by a deficiency of the final enzyme in the tyrosine degradation pathway.[3] By blocking the pathway at an earlier stage, inhibitors like Nitisinone prevent the accumulation of toxic metabolites.[3]

Comparative Analysis of HPPD Inhibitors

This compound, more commonly known as Nitisinone or NTBC [2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione], is a potent reversible inhibitor of HPPD. Its efficacy is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The following table summarizes the IC50 values for Nitisinone and other commercially available HPPD inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

InhibitorCommon Name/CodeIC50 Value (nM)Organism/Enzyme Source
This compound Nitisinone (NTBC) ~40 - 173 Rat Liver / Recombinant Human
Mesotrione-283Arabidopsis thaliana
Sulcotrione-38Recombinant E. coli expressing plant HPPD
Tembotrione-51Recombinant E. coli expressing plant HPPD
Leptospermone-12,100Arabidopsis thaliana

Note: The IC50 values presented are sourced from multiple studies and are intended for comparative purposes. Absolute values can vary based on the specific assay conditions, including enzyme source, substrate concentration, and buffer composition.

Signaling Pathway and Mechanism of Action

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate in the tyrosine catabolism pathway. HPPD inhibitors like Nitisinone competitively bind to the active site of the enzyme, preventing the substrate from binding and thereby blocking the pathway.

TyrosineCatabolism cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAAI Fumarate Fumarate + Acetoacetate FAA->Fumarate FAH Inhibitor This compound (Nitisinone) Inhibitor->HPPA Inhibition

Caption: Tyrosine catabolism pathway and the point of inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds against HPPD. This method is based on a coupled-enzyme spectrophotometric assay.

Principle: The activity of HPPD is measured by monitoring the formation of its product, homogentisate. Since homogentisate itself does not have a strong absorbance, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is added. HGD rapidly converts homogentisate to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm. The presence of an HPPD inhibitor will decrease the rate of this absorbance change.

Materials and Reagents:

  • HPPD enzyme (recombinant or purified)

  • Homogentisate 1,2-dioxygenase (HGD)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Cofactors: FeSO₄ and Ascorbic acid

  • Inhibitor compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a fresh solution of HPPA in the assay buffer.

    • Prepare a cofactor solution containing FeSO₄ and ascorbic acid.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the cofactor solution to each well.

    • Add the inhibitor solution at various concentrations to the test wells. Add an equal volume of DMSO to the control wells (no inhibitor).

    • Add the HGD enzyme solution.

    • Add the HPPD enzyme solution to all wells except the blank (add assay buffer instead).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at a constant temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Start the reaction by adding the HPPA substrate solution to all wells.

  • Data Collection:

    • Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to calculate the IC50 value.

ExperimentalWorkflow start Start: Prepare Reagents (Buffer, Enzymes, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Add Buffer, Cofactors, Inhibitor/DMSO, HGD, HPPD) start->setup preincubation Pre-incubation (e.g., 5 min at 30°C) setup->preincubation initiation Reaction Initiation (Add HPPA Substrate) preincubation->initiation data_collection Data Collection (Monitor Absorbance at 318 nm) initiation->data_collection analysis Data Analysis (Calculate Rates, % Inhibition, IC50) data_collection->analysis end End: Comparative Results analysis->end

Caption: Experimental workflow for determining the IC50 of HPPD inhibitors.

Conclusion

This compound (Nitisinone) is a highly effective inhibitor of 4-hydroxyphenylpyruvate dioxygenase. When compared to other known inhibitors, it demonstrates significant potency. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of various HPPD inhibitors in a research setting. The visualization of the tyrosine catabolism pathway and the experimental workflow aids in understanding the mechanism of action and the practical steps involved in the validation of such inhibitors. This information is valuable for researchers and professionals involved in drug discovery and development, as well as those in the agrochemical industry.

References

Nitisinone (NTBC): A Comprehensive Guide for the Treatment of Hereditary Tyrosinemia Type 1

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: It is important to address a potential point of confusion regarding the nomenclature of the therapeutic agent for Hereditary Tyrosinemia Type 1 (HT-1). The subject of this guide, nitisinone, is commonly referred to by the abbreviation NTBC . The term "NTNCB hydrochloride" refers to a different chemical entity, 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride, which is utilized in research concerning neuropeptide Y/peptide YY receptors and is not relevant to the treatment of tyrosinemia. This guide will focus exclusively on nitisinone (NTBC).

Introduction to Nitisinone and its Role in Tyrosinemia

Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] It is the cornerstone of pharmacological therapy for Hereditary Tyrosinemia Type 1 (HT-1), an autosomal recessive disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[2] This deficiency leads to the accumulation of toxic metabolites, primarily succinylacetone (SA), which cause severe liver and kidney damage.[2] Nitisinone therapy, in conjunction with a diet restricted in tyrosine and phenylalanine, has revolutionized the prognosis for individuals with HT-1, significantly improving survival rates and reducing the need for liver transplantation.[3][4]

Mechanism of Action

Nitisinone's therapeutic effect stems from its ability to block the tyrosine degradation pathway at a step prior to the enzymatic defect in HT-1. By inhibiting HPPD, nitisinone prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid and, consequently, the formation of downstream toxic metabolites like maleylacetoacetate, fumarylacetoacetate, and succinylacetone.

Tyrosine Tyrosine PHPPA 4-Hydroxyphenylpyruvate Tyrosine->PHPPA HGA Homogentisic Acid PHPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA FAA Fumarylacetoacetate MAA->FAA SA Succinylacetone (Toxic Metabolite) FAA->SA FAH Fumarylacetoacetate Hydrolase (Deficient in HT-1) FAA->FAH HPPD 4-Hydroxyphenylpyruvate Dioxygenase Nitisinone Nitisinone (NTBC) Nitisinone->HPPD Inhibits

Fig. 1: Mechanism of action of Nitisinone in HT-1.

Clinical Efficacy

Clinical studies have demonstrated the profound impact of nitisinone on the outcomes of patients with HT-1. Early initiation of treatment is crucial for preventing irreversible organ damage.

Survival and Liver Transplantation

Data from a major open-label study (the NTBC Study) and a Quebec-based study highlight the significant improvement in survival and the reduced need for liver transplantation in patients treated with nitisinone compared to historical controls on dietary restriction alone.

OutcomeNitisinone TreatmentHistorical Control (Diet Only)
4-Year Survival Probability 93%Not specified, but significantly lower
Liver Transplantation Rate 13%25%
Death or Transplant due to Liver Failure 6.8%30%

Data compiled from the NTBC Study as cited in clinical reviews.

A study in Quebec further emphasized the benefits of early intervention. In a cohort of 78 patients, those who received nitisinone before one month of age had no detectable liver disease after more than five years, and none required a liver transplant. In contrast, 71% of untreated patients and 26% of patients who started treatment after one month of age required a liver transplant.

Pharmacokinetics

Understanding the pharmacokinetic profile of nitisinone is essential for optimizing dosing strategies.

Pharmacokinetic ParameterValue
Time to Maximum Concentration (Tmax) ~3.5 hours (single dose)
Plasma Half-life ~54 hours
Plasma Protein Binding >95%

Pharmacokinetic data is based on studies in healthy volunteers and patients with HT-1.

The long half-life of nitisinone supports the potential for once-daily dosing, which may improve patient adherence.

Experimental Protocols

Measurement of Succinylacetone (SA)

A key biomarker for monitoring the efficacy of nitisinone treatment is the level of succinylacetone in blood and urine. Undetectable or very low levels of SA indicate effective inhibition of the tyrosine catabolic pathway.

Workflow for SA Monitoring:

Patient Patient with HT-1 on Nitisinone Therapy BloodUrine Blood/Urine Sample Collection Patient->BloodUrine Extraction Sample Preparation (e.g., SPE) BloodUrine->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Succinylacetone Analysis->Quantification Decision Dose Adjustment (if SA is detectable) Quantification->Decision

Fig. 2: Workflow for monitoring succinylacetone levels.

Methodology: Succinylacetone levels are typically measured using tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for quantifying SA in biological matrices. The general steps include:

  • Sample Collection: Collection of blood (often as dried blood spots) or urine from the patient.

  • Internal Standard Addition: A stable isotope-labeled internal standard of succinylacetone is added to the sample for accurate quantification.

  • Sample Preparation: The sample is processed to remove interfering substances. This may involve protein precipitation followed by solid-phase extraction (SPE).

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The succinylacetone and internal standard are separated and detected based on their specific mass-to-charge ratios.

  • Data Analysis: The concentration of succinylacetone in the original sample is calculated by comparing its peak area to that of the internal standard.

Safety and Adverse Effects

Nitisinone is generally well-tolerated. The most common adverse effect is related to its mechanism of action: elevated plasma tyrosine levels. This hypertyrosinemia can lead to ocular symptoms such as corneal crystals and photophobia. Adherence to a strict low-tyrosine, low-phenylalanine diet is crucial to manage this effect. Other reported adverse effects include thrombocytopenia and leukopenia.

Conclusion

Nitisinone has fundamentally changed the management of Hereditary Tyrosinemia Type 1. Its targeted inhibition of HPPD effectively prevents the accumulation of toxic metabolites, leading to dramatically improved survival rates and a reduced need for liver transplantation. Ongoing research and long-term follow-up of patients on nitisinone therapy are essential for further optimizing treatment strategies and understanding the long-term neurodevelopmental outcomes.

References

A Comparative Analysis of Ntncb Hydrochloride and Other Triketone Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ntncb hydrochloride (also known as nitisinone or NTBC) and other prominent triketone herbicides, including mesotrione, sulcotrione, and tembotrione. The focus is on their mechanism of action, inhibitory potency against the target enzyme, herbicidal efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound and other triketone herbicides share a common mechanism of action: the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway of tyrosine. In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photooxidation. The depletion of carotenoids leads to the characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.

Below is a diagram illustrating the signaling pathway affected by triketone herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Substrate HGA Homogentisic Acid (HGA) HPPD->HGA Catalysis Triketones This compound & Other Triketone Herbicides Triketones->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photooxidation without carotenoids

Figure 1: Mechanism of action of triketone herbicides via HPPD inhibition.

Quantitative Comparison of HPPD Inhibition

The inhibitory potential of this compound and other triketone herbicides against the HPPD enzyme is a key determinant of their biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency.

HerbicideChemical ClassTarget EnzymeIC50 Value (nM)Organism/Enzyme SourceReference(s)
This compound (Nitisinone) TriketoneHPPD~40 - 173Rat liver, Human[1]
Mesotrione TriketoneHPPD12Arabidopsis thaliana[2]
Sulcotrione TriketoneHPPD250Arabidopsis thaliana[3]
Tembotrione TriketoneHPPDData not readily available in comparative format--

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds. The data presented here is for comparative purposes and is collated from different studies.

Comparative Herbicidal Efficacy

The herbicidal efficacy of triketone herbicides is evaluated through whole-plant bioassays, where the growth reduction of target weed species is measured in response to different herbicide concentrations. The GR50 value, the dose required to cause a 50% reduction in plant growth (typically measured as biomass), is a common metric for comparison.

While this compound is a potent HPPD inhibitor, it is primarily developed and used as a therapeutic drug for the treatment of hereditary tyrosinemia type I.[4] Its use as a commercial herbicide is limited, and therefore, extensive comparative data on its herbicidal efficacy against a wide range of weeds is not as readily available as for agriculturally registered triketone herbicides like mesotrione and tembotrione.

The following table presents available GR50 data for mesotrione and tembotrione on a common and problematic weed species, redroot pigweed (Amaranthus retroflexus).

HerbicideWeed SpeciesGrowth StageGR50 (g a.i. ha-1)Reference(s)
Mesotrione Amaranthus retroflexus2-4 leaf10[5]
Tembotrione Amaranthus retroflexus2-4 leafData not available in a directly comparable format-

Note: GR50 values are influenced by environmental conditions, weed biotype, and application parameters.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of herbicide performance. Below are representative protocols for the key experiments cited in this guide.

This assay determines the inhibitory activity of compounds against the HPPD enzyme.

HPPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - HPPD Enzyme Stock - HGD Enzyme Stock - Inhibitor Stock (e.g., Ntncb HCl) - Substrate Stock (HPPA) Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Mixture Add to each well: 1. Assay Buffer 2. Cofactors (FeSO₄, Ascorbic Acid) 3. Inhibitor Dilution (or DMSO for control) 4. HGD Enzyme 5. HPPD Enzyme Dilutions->Mixture Preincubation Pre-incubate plate to allow inhibitor-enzyme binding Mixture->Preincubation Initiation Initiate reaction by adding HPPA substrate Preincubation->Initiation Measurement Measure absorbance change over time (spectrophotometer) Initiation->Measurement Calculation Calculate initial reaction rates (V₀) Measurement->Calculation Analysis Plot % inhibition vs. inhibitor concentration and determine IC50 value Calculation->Analysis

Figure 2: Workflow for an in vitro HPPD enzyme inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against HPPD.

Materials:

  • Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Cofactors: Ascorbic acid and Ferrous sulfate (FeSO₄)

  • Coupling enzyme: Homogentisate 1,2-dioxygenase (HGD)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors (this compound, mesotrione, etc.) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents and store them under appropriate conditions.

  • Inhibitor Dilution: Perform serial dilutions of the test inhibitors in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, cofactors, and the inhibitor dilution (or DMSO for the control).

  • Enzyme Addition: Add the HGD and HPPD enzymes to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the HPPA substrate to all wells.

  • Data Collection: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 318 nm for the formation of maleylacetoacetate) over time using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This assay evaluates the herbicidal efficacy of compounds on whole plants under controlled environmental conditions.

Whole_Plant_Bioassay cluster_plant_prep Plant Preparation cluster_treatment Herbicide Treatment cluster_evaluation Evaluation & Data Analysis Seed Select seeds of target weed species (e.g., Amaranthus retroflexus) Germination Germinate seeds and grow seedlings to a uniform growth stage (e.g., 2-4 leaves) Seed->Germination Transplanting Transplant seedlings into pots with standardized soil Germination->Transplanting Application Apply herbicide solutions to plants using a calibrated track sprayer for uniform coverage Transplanting->Application Herbicide_Prep Prepare herbicide solutions at various concentrations (dose-response range) with appropriate adjuvants Herbicide_Prep->Application Growth Maintain plants in a greenhouse with controlled environmental conditions Application->Growth Assessment Assess visual injury and harvest above-ground biomass at a set time after treatment (e.g., 21 days) Growth->Assessment Analysis Calculate biomass reduction relative to untreated control and determine GR50 value using regression analysis Assessment->Analysis

Figure 3: Workflow for a whole-plant greenhouse bioassay.

Objective: To determine the GR50 value of a herbicide on a target weed species.

Materials:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus)

  • Pots and a standardized greenhouse potting mix

  • Test herbicides and appropriate adjuvants (e.g., crop oil concentrate)

  • Calibrated laboratory track sprayer

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Analytical balance

Procedure:

  • Plant Culture: Sow seeds in trays and allow them to germinate. Once seedlings reach a specific growth stage (e.g., 2-4 true leaves), transplant uniform plants into individual pots.

  • Acclimatization: Allow the transplanted seedlings to acclimate in the greenhouse for a few days before herbicide application.

  • Herbicide Preparation: Prepare a series of herbicide concentrations to create a dose-response curve. Include an untreated control (adjuvant only).

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform application.

  • Post-Treatment Growth: Return the treated plants to the greenhouse and maintain them under controlled conditions.

  • Evaluation: After a predetermined period (e.g., 21 days), visually assess the plants for injury symptoms (e.g., bleaching, necrosis, stunting). Harvest the above-ground biomass for each plant.

  • Data Analysis: Dry the harvested biomass to a constant weight. Calculate the percent biomass reduction for each treatment relative to the untreated control. Use a statistical software package to perform a regression analysis on the dose-response data to determine the GR50 value.

Conclusion

This compound and other triketone herbicides are potent inhibitors of the HPPD enzyme, a critical target for weed control. While they share a common mechanism of action, their inhibitory potency against the target enzyme and their herbicidal efficacy can vary. Mesotrione and tembotrione are highly effective broad-spectrum herbicides widely used in agriculture. This compound, while a potent HPPD inhibitor, has been primarily developed for therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and novel HPPD-inhibiting compounds. For researchers in herbicide discovery and development, understanding these comparative aspects is essential for designing next-generation weed management solutions.

References

Assessing the Specificity of Ntncb Hydrochloride in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ntncb hydrochloride, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other alternative compounds. The focus is on its performance in assays measuring downstream enzymatic activity, which are crucial for characterizing its specificity and functional potency. This document offers supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a potent and selective, non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1] The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by NPY, primarily couples to Gαi proteins. This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Given that the primary target is a receptor, the "enzymatic assays" relevant to assessing the functional consequences of this compound's action are those that quantify the activity of these downstream enzymes: adenylyl cyclase (via cAMP accumulation assays) and ERK1/2 (via phosphorylation assays). This guide will focus on these functional readouts to compare the specificity and potency of this compound against other known NPY Y5 antagonists.

Comparative Analysis of NPY Y5 Receptor Antagonists

The specificity and potency of this compound are best understood when compared with other selective antagonists of the NPY Y5 receptor. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Receptor Binding Specificity of NPY Y5 Antagonists

This table presents the binding affinity (Ki) of various antagonists for the human NPY Y5 receptor and other relevant off-target receptors. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorKi (nM)Off-Target ReceptorKi (nM)
This compound human NPY Y5 8.0 [1]human NPY Y116032[1]
human D263[1]
human α2C100[1]
CGP71683Ahuman NPY Y51.3human NPY Y1>4000
human NPY Y2200
MK-0557human NPY Y51.6human NPY Y1, Y2, Y4>10000
Table 2: Functional Potency in Enzymatic Assays (cAMP Inhibition)

This table compares the functional potency of NPY Y5 antagonists in inhibiting the activity of adenylyl cyclase, measured as a decrease in cAMP levels. The IC50/EC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

CompoundAssay TypeCell LineAgonistIC50/EC50 (nM)
This compound cAMP InhibitionNot specifiedNPY/ForskolinData not publicly available
S-2367 (Velneperit)cAMP InhibitionCells expressing human Y5NPY10.6

Note: While the datasheet for this compound states that it "Potently antagonizes NPY inhibition of forskolin-stimulated cAMP," a specific IC50 value from a functional assay is not publicly available.

Signaling Pathways and Experimental Workflow

To understand the context of these enzymatic assays, it is essential to visualize the underlying biological processes and the experimental procedures used to measure them.

NPY Y5 Receptor Downstream Signaling

The following diagram illustrates the primary signaling pathways activated upon NPY binding to its Y5 receptor, leading to the modulation of adenylyl cyclase and ERK1/2 activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R NPY Y5 Receptor (GPCR) NPY->Y5R binds Gai Gαi Y5R->Gai activates MEK MEK Y5R->MEK activates (via βγ subunits and other pathways) AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Downstream\nCellular Responses Downstream Cellular Responses pERK->Downstream\nCellular Responses

Caption: NPY Y5 receptor signaling cascade.

Experimental Workflow for Assessing Antagonist Specificity

The diagram below outlines a typical workflow for determining the specificity and potency of an NPY Y5 receptor antagonist like this compound using downstream enzymatic assays.

G cluster_assays Downstream Enzymatic Assays start Start: Cell Culture (expressing NPY Y5 receptor) pre_incubation Pre-incubate cells with varying concentrations of This compound or alternative antagonist start->pre_incubation stimulation Stimulate cells with NPY (agonist) in the presence of Forskolin (for cAMP assay) pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_assay cAMP Accumulation Assay (e.g., HTRF, ELISA) lysis->cAMP_assay ERK_assay ERK1/2 Phosphorylation Assay (e.g., Western Blot, ELISA) lysis->ERK_assay data_analysis Data Analysis: Determine IC50 values cAMP_assay->data_analysis ERK_assay->data_analysis conclusion Conclusion: Compare specificity and potency data_analysis->conclusion

Caption: Workflow for antagonist characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key enzymatic assays used to characterize NPY Y5 receptor antagonists.

cAMP Accumulation Assay (HTRF-Based)

This assay measures the inhibition of adenylyl cyclase activity by quantifying the levels of intracellular cAMP.

a. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human NPY Y5 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Seed the cells into a 384-well white, low-volume plate at a density of 5,000-10,000 cells per well and incubate overnight.

b. Assay Procedure:

  • Prepare a serial dilution of this compound and alternative antagonists in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the culture medium from the cells and add the antagonist dilutions. Incubate for 30 minutes at room temperature.

  • Prepare a stimulation solution containing NPY (at a concentration equivalent to its EC80 for cAMP inhibition) and 10 µM Forskolin (to stimulate adenylyl cyclase).

  • Add the stimulation solution to the wells and incubate for 30 minutes at room temperature.

  • Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

c. Data Analysis:

  • Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a plate reader.

  • Calculate the HTRF ratio and normalize the data to the control wells (agonist-stimulated and unstimulated).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.

a. Cell Culture and Plating:

  • Seed HEK293 cells expressing the NPY Y5 receptor in a 96-well black, clear-bottom plate at a density of 20,000-30,000 cells per well and incubate for 24-48 hours until confluent.

  • Serum-starve the cells for 4-6 hours prior to the assay.

b. Assay Procedure:

  • Prepare serial dilutions of this compound and alternative antagonists in serum-free medium.

  • Pre-incubate the cells with the antagonist dilutions for 1-2 hours at 37°C.

  • Stimulate the cells with NPY (at its EC80 for ERK phosphorylation) for 5-10 minutes at 37°C.

  • Immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours.

  • Incubate the cells with primary antibodies against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2) and a normalization protein (e.g., mouse anti-total ERK or GAPDH) overnight at 4°C.

  • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour in the dark.

c. Data Analysis:

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity for both the phospho-ERK1/2 and the normalization protein in each well.

  • Normalize the phospho-ERK1/2 signal to the total protein signal.

  • Plot the normalized data against the antagonist concentration to determine the IC50 value.

Conclusion

This compound demonstrates high selectivity for the NPY Y5 receptor based on binding affinity data. Its functional antagonism is confirmed by its ability to counteract NPY-mediated inhibition of cAMP production. For a comprehensive assessment of its specificity in enzymatic assays, direct comparison of its IC50 values in functional assays for cAMP inhibition and ERK1/2 phosphorylation against those of other NPY Y5 antagonists is essential. The protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies, which are vital for researchers and professionals in drug development to accurately characterize the pharmacological profile of this compound and similar compounds.

References

Independent Verification of Ntncb hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ntncb hydrochloride (also known as nitisinone or NTBC) with alternative therapeutic strategies. This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component of the tyrosine catabolism pathway. Its inhibitory action forms the basis of its therapeutic use in hereditary tyrosinemia type 1 (HT-1) and alkaptonuria.[1][2] This document summarizes the available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways.

Mechanism of Action

This compound is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid in the tyrosine degradation pathway.[2] By blocking this step, this compound prevents the accumulation of toxic downstream metabolites. In hereditary tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the buildup of toxic metabolites like succinylacetone and succinylacetoacetate, causing severe liver and kidney damage. This compound therapy upstream of the deficient enzyme reduces the formation of these toxic substances. Similarly, in alkaptonuria, the absence of homogentisate 1,2-dioxygenase leads to the accumulation of homogentisic acid (HGA). This compound effectively reduces HGA production.

A significant consequence of HPPD inhibition is the elevation of plasma tyrosine levels. Therefore, treatment with this compound must be accompanied by a diet restricted in tyrosine and its precursor, phenylalanine, to mitigate potential side effects such as corneal keratopathy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tyrosine catabolism pathway, the point of inhibition by this compound, and a typical experimental workflow for assessing its efficacy.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP HGA Homogentisic Acid PHP->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA FA_AA Fumarate + Acetoacetate FAA->FA_AA FAH Toxic_Metabolites Toxic Metabolites (e.g., Succinylacetone) FAA->Toxic_Metabolites Ntncb This compound HPPD 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Ntncb->HPPD Inhibits FAH Fumarylacetoacetate hydrolase (FAH) HGD Homogentisate 1,2-dioxygenase Block_HT1 Deficient in Hereditary Tyrosinemia Type 1 Block_HT1->FAH Block_Alkaptonuria Deficient in Alkaptonuria Block_Alkaptonuria->HGD

Caption: Tyrosine catabolism pathway and this compound's point of inhibition.

Experimental_Workflow start Patient Cohort (HT-1 or Alkaptonuria) treatment Administer this compound + Tyrosine/Phenylalanine restricted diet start->treatment monitoring Regular Monitoring treatment->monitoring blood Blood Sample Collection monitoring->blood urine Urine Sample Collection monitoring->urine analysis Biochemical Analysis blood->analysis urine->analysis tyrosine_levels Plasma Tyrosine Levels analysis->tyrosine_levels sa_levels Succinylacetone Levels (HT-1) analysis->sa_levels hga_levels HGA Levels (Alkaptonuria) analysis->hga_levels outcome Evaluate Clinical Outcome tyrosine_levels->outcome sa_levels->outcome hga_levels->outcome

Caption: Experimental workflow for evaluating this compound efficacy.

Performance Comparison

Hereditary Tyrosinemia Type 1 (HT-1)

Prior to the availability of this compound, the primary treatments for HT-1 were dietary restrictions of tyrosine and phenylalanine and liver transplantation. Dietary management alone is insufficient to control the disease.

Performance MetricThis compound + DietDiet Alone (Historical Cohort)Liver Transplantation
2-Year Survival Rate 88% (treatment start <2 months) to 96%29% (for early onset)Varies; curative for liver disease
4-Year Survival Rate 88% (treatment start <2 months) to 94%60% (for later onset)Not a direct comparison
Liver Transplantation Rate 13%25% to 71%N/A
Hepatocellular Carcinoma Risk Reduced (5% in one study)Higher (8% in one study)Eliminates risk in native liver
Key Considerations Lifelong treatment and diet required.Ineffective in preventing liver failure.Lifelong immunosuppression needed.
Alkaptonuria

For alkaptonuria, there have been no approved pharmacological treatments to halt disease progression before this compound. Management has been largely symptomatic.

Performance MetricThis compoundSymptomatic Treatment
Urinary HGA Excretion >95% reduction.No effect on HGA levels.
Plasma HGA Significant reduction.No effect on HGA levels.
Disease Progression Potential to slow or stop progression.Does not alter disease course.
Key Considerations Requires dietary protein restriction.Addresses symptoms like pain and arthritis.

Experimental Protocols

Measurement of HPPD Inhibition
  • Objective: To determine the inhibitory effect of this compound on HPPD enzyme activity.

  • Method:

    • Rat liver HPPD is incubated with this compound in vitro at 37°C.

    • The enzyme reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).

    • Enzyme activity is measured by spectrophotometrically monitoring the formation of the product.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated. For this compound, the IC50 for rat liver HPPD is approximately 40 nM.

Monitoring of Metabolites in Patients
  • Objective: To assess the efficacy of this compound treatment by measuring key metabolites.

  • Method for HT-1:

    • Collect dried blood spots or urine samples from patients.

    • Measure succinylacetone levels using tandem mass spectrometry. Undetectable or very low levels of succinylacetone indicate effective HPPD inhibition.

    • Monitor plasma tyrosine levels to ensure they remain within a safe range (e.g., below 400 µM) to avoid toxicity.

  • Method for Alkaptonuria:

    • Collect 24-hour urine samples and plasma samples.

    • Measure homogentisic acid (HGA) levels to quantify the reduction due to treatment.

    • Simultaneously, monitor plasma tyrosine levels.

Conclusion

This compound has fundamentally changed the treatment landscape for hereditary tyrosinemia type 1 and shows great promise for alkaptonuria. Its mechanism as a potent HPPD inhibitor is well-established, leading to a significant reduction in the accumulation of toxic metabolites. For HT-1, it has dramatically improved survival rates and reduced the need for liver transplantation when initiated early. For alkaptonuria, it is the first therapeutic agent that targets the underlying biochemical abnormality. The primary alternative for severe HT-1 remains liver transplantation, which is curative but carries its own risks and requires lifelong immunosuppression. Experimental treatments like gene therapy are still under investigation. Continued research and long-term follow-up of patients treated with this compound are essential for further optimizing its use and understanding its long-term effects.

References

Comparative Pharmacokinetic Profiles of Nitisinone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of nitisinone (formerly misidentified as Ntncb hydrochloride) and its structural analogs, mesotrione and isoxaflutole. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the relevant biological pathway to support further research and development in this area.

Nitisinone, also known as NTBC, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This enzyme plays a crucial role in the catabolism of tyrosine.[1] Inhibition of HPPD is a therapeutic strategy for hereditary tyrosinemia type 1, as it prevents the accumulation of toxic metabolites. Structurally similar compounds, such as mesotrione and isoxaflutole, also function as HPPD inhibitors and are primarily used as herbicides. Understanding the comparative pharmacokinetics of these analogs is vital for the development of new therapeutic agents and for assessing their potential toxicological profiles.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of nitisinone, mesotrione, and isoxaflutole in both human and rat models. These parameters provide a quantitative comparison of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

ParameterNitisinone (Human)Nitisinone (Rat)Mesotrione (Human)Mesotrione (Rat)Isoxaflutole (Rat)
Tmax (Time to Maximum Concentration) ~3-4 hours---0.5-1 hour
Cmax (Maximum Concentration) 10.5 µmol/L (single 30 mg dose)-~300 nmol/mL (4 mg/kg dose)--
t1/2 (Half-life) ~54 hours>90% bioavailability~1 hour-~60 hours
Bioavailability ->90%---
Protein Binding >95%----
Metabolism Minor, possibly via CYP3A4-Not well metabolizedMajor pathway is hydroxylation of the aromatic ring.Rapidly converted to diketonitrile derivative.
Excretion Primarily renalUrine and fecesPrimarily urinePrimarily urineUrine and feces

Experimental Protocols

A comprehensive understanding of the pharmacokinetic profiles of these compounds is derived from rigorous experimental studies. Below is a generalized protocol for an in vivo pharmacokinetic study in rats, a common preclinical model.

Objective: To determine the pharmacokinetic profile of an HPPD inhibitor (e.g., nitisinone, mesotrione, isoxaflutole) in rats following oral administration.

Materials:

  • Test compound (nitisinone, mesotrione, or isoxaflutole)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dosing: Administer a single oral dose of the test compound to the rats via oral gavage. A typical dose might range from 1 to 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and any major metabolites.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 from the plasma concentration-time data.

Signaling Pathway and Mechanism of Action

Nitisinone and its analogs exert their effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component of the tyrosine catabolism pathway. This pathway is responsible for the breakdown of the amino acid tyrosine.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisic Acid HPPA->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase HPPD_Inhibitors Nitisinone & Analogs HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD_Inhibitors->HPPD Inhibition

Caption: Tyrosine catabolism pathway and the inhibitory action of Nitisinone and its analogs on HPPD.

References

A Comparative Guide to Analytical Methods for the Quantification of Ntncb Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of two widely used analytical techniques for the quantification of Ntncb hydrochloride: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While specific validated methods for "this compound" are not publicly available, this document presents a hypothetical, yet realistic, comparison based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The experimental data and protocols provided are illustrative and serve as a practical template for researchers developing and validating methods for new chemical entities.

The primary analytical techniques explored are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Vis Spectrophotometry. HPLC is a powerful separation technique known for its high sensitivity and selectivity, making it suitable for analyzing complex mixtures.[5] UV-Vis spectrophotometry, on the other hand, is a simpler, more cost-effective method that can be highly effective for routine analysis when the sample matrix is not overly complex.

Comparison of Analytical Method Performance

The performance of the hypothetical RP-HPLC and UV-Vis spectrophotometric methods for the quantification of this compound was evaluated based on key validation parameters as per ICH guidelines. These parameters include linearity, accuracy, precision (repeatability), limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.

Validation Parameter RP-HPLC Method UV-Vis Spectrophotometry Method ICH Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) 0.99980.9991r² ≥ 0.999
Linearity Range (µg/mL) 1 - 1005 - 50Defined by the method's intended use
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%1.52%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.21.0-
Limit of Quantitation (LOQ) (µg/mL) 0.63.0-

Analysis of Performance Data:

The hypothetical data indicates that the RP-HPLC method offers higher sensitivity, as evidenced by the lower LOD and LOQ values, and greater precision, reflected in the lower %RSD. Both methods demonstrate excellent linearity and accuracy within their respective ranges, meeting typical acceptance criteria. The choice of method would depend on the specific application. For instance, the HPLC method would be preferable for analyzing low concentrations of this compound or in the presence of interfering substances, while the UV-Vis method could be suitable for routine quality control of the pure substance or simple formulations.

Experimental Protocols

Detailed methodologies for the two hypothetical analytical methods are provided below.

Method 1: RP-HPLC Quantification of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions:

  • A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase.

  • Working standard solutions are prepared by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation:

  • The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the linear range of the method.

  • The solution is filtered through a 0.45 µm syringe filter before injection.

6. Analysis:

  • The standard solutions are injected into the HPLC system to establish a calibration curve by plotting peak area against concentration.

  • The sample solution is then injected, and the peak area is used to calculate the concentration of this compound based on the calibration curve.

Method 2: UV-Vis Spectrophotometric Quantification of this compound

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents and Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric acid (HCl)

3. Method Parameters:

  • Solvent: 0.1 M HCl

  • Wavelength of Maximum Absorbance (λmax): 280 nm

  • Slit Width: 1 nm

4. Preparation of Standard Solutions:

  • A stock solution of this compound (100 µg/mL) is prepared by dissolving the reference standard in 0.1 M HCl.

  • Working standard solutions are prepared by serially diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.

5. Sample Preparation:

  • The sample containing this compound is accurately weighed and dissolved in 0.1 M HCl to achieve a theoretical concentration within the linear range of the method.

6. Analysis:

  • A calibration curve is generated by measuring the absorbance of the standard solutions at 280 nm, using 0.1 M HCl as a blank.

  • The absorbance of the sample solution is measured, and the concentration of this compound is determined from the calibration curve.

Visualizing the Workflow

To further clarify the processes involved, the following diagrams illustrate the logical flow of analytical method validation and the experimental workflow for the HPLC method.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters & Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments (e.g., Linearity, Accuracy) prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results document_validation Document in Validation Report evaluate_results->document_validation implement_method Implement for Routine Use document_validation->implement_method

Caption: General workflow for analytical method validation.

HPLC_Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase setup_hplc Set up HPLC System prep_mobile_phase->setup_hplc setup_hplc->inject_standards setup_hplc->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve calculate_conc Calculate Concentration generate_curve->calculate_conc measure_peak Measure Peak Area of Sample inject_sample->measure_peak measure_peak->calculate_conc report_result Report Result calculate_conc->report_result

Caption: Experimental workflow for HPLC analysis.

References

Safety Operating Guide

Navigating the Disposal of Ntncb Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ntncb hydrochloride, a potent and selective neuropeptide Y Y5 (NPY Y5) receptor antagonist, requires meticulous handling and disposal due to its inherent toxicological and environmental hazards.[1] Adherence to stringent disposal protocols is essential to ensure the safety of laboratory personnel and to mitigate environmental contamination.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste, and direct disposal into drains or regular trash is strictly prohibited. All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste, including residual powder, contaminated weigh boats, and filter paper, in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Contaminated Materials: All items that have come into contact with this compound, such as gloves, disposable lab coats, and cleaning materials, must be disposed of as hazardous waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also indicate the primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure that incompatible wastes are segregated to prevent dangerous reactions.

    • Keep waste containers securely closed at all times, except when adding waste.

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide guidance on specific packaging requirements and arrange for disposal by a licensed hazardous waste management contractor.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and equipment that have been in contact with this compound. Use an appropriate solvent or cleaning agent as recommended by your institution's EHS office.

    • Dispose of all decontamination materials as solid hazardous waste in the designated container.

Quantitative Data for Laboratory Waste Management

The following table provides general guidelines for the accumulation of hazardous waste in a laboratory setting, in accordance with typical regulatory standards. Specific limits may vary based on institutional and local regulations.

Parameter Guideline Regulatory Context
Maximum Volume in SAA 55 gallons of hazardous wasteResource Conservation and Recovery Act (RCRA) regulations often cite this limit for satellite accumulation areas.
Maximum Amount of Acutely Toxic Waste in SAA 1 quart of liquid or 1 kilogram of solid"P-listed" wastes, which are acutely hazardous, have stricter accumulation limits.
Maximum Storage Time in SAA Up to 12 monthsProvided the accumulation limits are not exceeded, containers can remain in the SAA for up to one year.
Container Removal from SAA Within 3 calendar days of being fullOnce a container reaches its maximum volume, it must be promptly removed from the SAA.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Used in Experiment waste_generated Waste Generated (Solid, Liquid, Contaminated Materials) start->waste_generated segregate Segregate Waste Types waste_generated->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa ehs Contact Environmental Health & Safety (EHS) saa->ehs pickup Arrange for Professional Disposal ehs->pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.